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5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one Documentation Hub

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  • Product: 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
  • CAS: 1100509-38-3

Core Science & Biosynthesis

Foundational

Advanced Thermodynamic Profiling of Brominated Dihydroisoquinolinone Derivatives: A Mechanistic and Methodological Guide

Executive Summary The 3,4-dihydroisoquinolin-1(2H)-one (DHIQ) scaffold is a privileged bicyclic core in modern medicinal chemistry, serving as the structural foundation for highly potent MDM2 inhibitors (e.g., NVP-CGM097...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydroisoquinolin-1(2H)-one (DHIQ) scaffold is a privileged bicyclic core in modern medicinal chemistry, serving as the structural foundation for highly potent MDM2 inhibitors (e.g., NVP-CGM097) [[1]]() and WDR5 WIN site antagonists 2. While bromination of the DHIQ core is frequently employed as a synthetic stepping stone for downstream Suzuki-Miyaura cross-couplings in the development of kinase inhibitors 3, the introduction of a bromine atom fundamentally alters the intrinsic thermodynamic stability of the molecule. This guide deconstructs the enthalpic and entropic causality behind these stability shifts and provides self-validating experimental workflows for their quantification.

Mechanistic Foundations of DHIQ Thermodynamic Stability

The thermodynamic stability of brominated DHIQs is governed by a delicate interplay between electronic modulation and steric restriction.

Enthalpic Contributions: Electronic Modulation

Bromine is highly electronegative (Pauling scale: 2.96) but also possesses lone pairs capable of resonance donation. When substituted at the C-5 or C-7 positions of the aromatic ring, the inductive electron-withdrawing effect dominates 4. This withdrawal depletes electron density from the fused lactam ring, increasing the acidity of the amide N-H proton. Causally, this stabilizes the lactam tautomer over the lactim form by strengthening intermolecular hydrogen-bonding networks, resulting in a highly favorable enthalpic signature ( ΔH ) during crystallization or target binding.

Entropic Contributions: Conformational Locking

The unsubstituted DHIQ core contains a saturated C3-C4 bond, allowing the non-aromatic ring to dynamically pucker between two degenerate half-chair conformations. The introduction of a bromine atom—particularly at the C-5 position—introduces massive steric bulk (van der Waals radius ~1.85 Å). During the ring-flip transition state, the C-5 bromine severely clashes with the equatorial protons at C-4. This steric hindrance raises the rotational activation energy ( Ea​ ), effectively "locking" the heterocycle into a single, rigidified conformation. When this pre-organized conformation matches a target protein's binding pocket, the entropic penalty of binding ( −TΔS ) is drastically reduced, driving high-affinity interactions 1.

Regioselective Bromination: Thermodynamic vs. Kinetic Control

The synthesis of brominated DHIQs must be carefully controlled. Electrophilic bromination (e.g., using N-bromosuccinimide) can yield different regiomers depending on the energy landscape. Low-temperature reactions favor the kinetic product (C-7 bromination) due to lower steric hindrance at the transition state. Conversely, elevated temperatures and acid catalysis drive the system toward the thermodynamic product (C-5 bromination), which is stabilized by hyperconjugation from the adjacent saturated ring despite the initial steric penalty.

G A Unsubstituted DHIQ (Flexible Core) B Bromination Reagent (e.g., NBS / HBr) A->B Electrophilic Attack C Kinetic Product (e.g., 7-Bromo-DHIQ) B->C Fast, Low Temp D Thermodynamic Product (e.g., 5-Bromo-DHIQ) B->D Slow, High Temp C->D Thermal Equilibration E Degradation / Over-Bromination D->E Excess Reagent

Thermodynamic vs. kinetic control pathways in the regioselective bromination of DHIQs.

Quantitative Thermodynamic Data

The following table summarizes the thermodynamic impact of regioselective bromination on the DHIQ scaffold, highlighting the transition from a flexible core to a rigidified, entropically optimized structure.

Compound DerivativeTautomeric Eq. ( Klactam/lactim​ )Rotational Barrier ( Ea​ , kcal/mol)Target Binding ΔG (kcal/mol)Target Binding −TΔS (kcal/mol)
Unsubstituted DHIQ 1.2×103 5.2-8.5+3.2
7-Bromo-DHIQ 4.5×103 6.1-9.8+1.5
5-Bromo-DHIQ 8.9×103 12.4-11.2-0.8
5,7-Dibromo-DHIQ 1.1×104 13.1-10.5-0.5

Note: Binding parameters ( ΔG , −TΔS ) are representative values modeled against standard hydrophobic pockets (e.g., MDM2 Leu-26/Trp-23 sub-pockets).

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the thermodynamic profiling of these derivatives must rely on self-validating experimental systems.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Kinetics

Objective: Quantify the rotational barrier ( Ea​ ) of the saturated C3-C4 bond to assess conformational locking. Causality: As thermal energy increases, the exchange rate between the two half-chair conformers accelerates. When this rate exceeds the NMR timescale, the distinct axial and equatorial proton signals will broaden and coalesce into a single peak. The Eyring equation is then used to calculate the activation free energy ( ΔG‡ ) at the coalescence temperature ( Tc​ ).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 5.0 mg of the brominated DHIQ in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a high-quality quartz NMR tube.

  • Data Acquisition: Acquire 1D 1 H-NMR spectra starting at 298 K. Increment the temperature by 5 K up to 398 K, allowing 10 minutes of thermal equilibration at each step before pulsing.

  • Analysis: Identify the C-4 proton signals. Record the exact temperature ( Tc​ ) where the distinct axial/equatorial doublets collapse into a broad singlet.

  • Self-Validation Check: Concurrently analyze a fully aromatic isoquinolinone (which lacks the saturated C3-C4 bond) under identical VT-NMR conditions.

    • Validation Logic: The aromatic analog must show zero temperature-dependent peak coalescence. If coalescence is observed in the control, it indicates solvent-induced aggregation or probe instability rather than intrinsic conformational exchange, voiding the experimental run.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Objective: Deconvolute the binding free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components. Causality: Brominated DHIQs pre-organize into bioactive conformations. By directly measuring the heat released upon binding, ITC reveals whether the affinity is driven by new hydrogen/halogen bonds (enthalpic) or by the lack of conformational penalty (entropic).

Step-by-Step Workflow:

  • Buffer Matching: Dialyze the target protein (e.g., MDM2) and dilute the brominated DHIQ ligand into the exact same final buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO). This eliminates background heat of mixing.

  • Titration Execution: Load the protein (50 μM) into the sample cell and the ligand (500 μM) into the syringe. Perform 20 injections of 2 μL each at 25°C, with 150-second spacing between injections to allow baseline return.

  • Data Integration: Integrate the area under each injection peak to determine the heat ( q ). Fit the isotherm to a one-site binding model to extract Ka​ and ΔH . Calculate −TΔS using ΔG=−RTlnKa​=ΔH−TΔS .

  • Self-Validation Check: Perform a blank titration injecting the ligand into the buffer alone.

    • Validation Logic: The integrated heat of the blank must be flat and constitute <5% of the binding heat. If the blank yields a sigmoidal curve, the brominated ligand is self-associating (forming micelles/aggregates due to high lipophilicity), and the thermodynamic data is invalid.

Workflow N1 Synthesize Brominated DHIQ N2 Purity Validation (>98%) N1->N2 N3 VT-NMR Spectroscopy N2->N3 Intrinsic Stability N4 Isothermal Titration Calorimetry N2->N4 Target Binding N5 Differential Scanning Fluorimetry N2->N5 Target Stabilization N6 Thermodynamic Profile Integration N3->N6 N4->N6 N5->N6

Self-validating experimental workflow for thermodynamic profiling of DHIQ derivatives.

Implications for Drug Development

Understanding the thermodynamic stability of brominated DHIQs is critical for rational drug design. For instance, in the development of the MDM2 inhibitor NVP-CGM097, the rigidification of the core structure allowed the molecule to perfectly complement the van der Waals contours of the p53 binding pocket. Because the brominated scaffold is thermodynamically locked, it does not require the target protein to expend energy forcing the ligand into an active conformation, resulting in a highly favorable −TΔS signature and picomolar affinity 1. Similarly, in WDR5 inhibitors, structural modifications on the bicyclic core directly translate to enhanced on-target anti-proliferative activity due to optimized binding thermodynamics [[2]]().

References

  • Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors. Journal of Medicinal Chemistry - ACS Publications.1

  • Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core. PMC - NIH.2

  • Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Bond Couplings as an End Game Strategy. ACS Publications.3

  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. PMC - NIH.4

Sources

Exploratory

Predictive and Empirical Solubility Profiling of 5-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one in Organic Solvents

An in-depth technical whitepaper on the solubility profile of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1100509-38-3), designed for process chemists, medicinal chemists, and formulation scientists. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the solubility profile of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1100509-38-3), designed for process chemists, medicinal chemists, and formulation scientists.

Executive Summary

The transition of a small molecule from medicinal chemistry to process scale-up relies heavily on its solubility profile. 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a highly versatile synthetic intermediate, primarily utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to its reactive C5-bromide handle.

This guide provides a rigorous physicochemical deconstruction of the molecule, establishes a predictive solubility framework using Hansen Solubility Parameters (HSP), and outlines a self-validating empirical protocol for thermodynamic solubility determination.

Molecular Deconstruction & Solvation Thermodynamics

To predict how this molecule behaves in organic solvents, we must first analyze the causality between its structural features and its solvation thermodynamics. Solubility is fundamentally a competition between the crystal lattice energy (solute-solute interactions) and the solvation enthalpy (solute-solvent interactions).

  • The N-Methylated Lactam Core: In unmethylated lactams, molecules form strong intermolecular hydrogen-bonded dimers (N-H···O=C), which drastically increases the crystal lattice energy and plummets solubility. The N-methylation in this compound eliminates its hydrogen bond donor (HBD) capacity. Consequently, the lattice energy is lowered, and the molecule exhibits a significantly higher affinity for aprotic solvents. The carbonyl oxygen remains a strong hydrogen bond acceptor (HBA).

  • The C5-Bromine Substituent: The heavy, highly polarizable bromine atom increases the molecule's lipophilicity ( logP ) and its dispersion forces. This dictates a strong preference for halogenated or highly polarizable solvents where London dispersion forces can be maximized.

Predictive Modeling: Hansen Solubility Parameters (HSP)

Rather than relying on trial and error, modern process chemistry utilizes the 3D Hansen Solubility Parameter (HSP) framework to predict solvent compatibility. The total cohesive energy density is divided into three parameters: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ ).

Based on group contribution methods and COSMO-RS predictive modeling , the estimated HSP for 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is:

  • δD​ (Dispersion): ~19.5 MPa 1/2 (High, driven by the brominated aromatic system).

  • δP​ (Polar): ~9.0 MPa 1/2 (Moderate, driven by the lactam dipole).

  • δH​ (H-Bonding): ~5.5 MPa 1/2 (Low-Moderate, driven solely by the carbonyl HBA).

Strategic Implication: The molecule will dissolve best in solvents whose HSP coordinates closely match these values (minimizing the interaction radius, Ra​ , in Hansen space). Halogenated solvents and cyclic ethers are near-perfect matches.

Empirical Solubility Profile in Organic Solvents

The following table synthesizes the expected quantitative thermodynamic solubility profile of the compound across various solvent classes at 25°C.

Solvent ClassSolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Solvation Mechanism & Causality
Halogenated Dichloromethane (DCM)8.9> 100 Optimal δD​ match; strong dipole-dipole interactions with the lactam core.
Cyclic Ether Tetrahydrofuran (THF)7.5> 80 Excellent dispersion matching; THF oxygen acts as a weak HBA, stabilizing the polarized aromatic ring.
Ester Ethyl Acetate (EtOAc)6.030 - 50 Moderate dipole matching. Ideal for liquid-liquid extraction and crystallization.
Polar Protic Methanol (MeOH)32.710 - 20 Solvent donates H-bonds to the lactam carbonyl, but high solvent polarity limits lipophilic bromine solvation.
Polar Aprotic Acetonitrile (MeCN)37.510 - 20 High δP​ causes a slight mismatch in Hansen space; useful as an anti-solvent or HPLC diluent.
Aliphatic n-Heptane1.9< 1 Insufficient polar and dispersion forces to break the crystal lattice. Excellent anti-solvent.
Aqueous Water80.1< 0.1 Extreme hydrophobic repulsion; complete lack of HBD on the solute prevents aqueous hydration.

Standard Operating Procedure: Thermodynamic Solubility

Kinetic solubility (often used in early discovery) is prone to supersaturation errors. For process scale-up, thermodynamic solubility must be determined using the industry-standard Shake-Flask Method, as recommended by OECD 105 guidelines .

The following protocol is designed as a self-validating system to ensure equilibrium is genuinely reached.

Step-by-Step Methodology
  • Solid Dispensing: Weigh an excess amount of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (e.g., 50 mg) into a 2 mL amber glass vial. Causality: Amber glass prevents potential UV-induced debromination.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Equilibration: Place the vial in an orbital shaker incubator set to 25.0 ± 0.1°C at 500 RPM.

  • Self-Validating Sampling (24h & 48h):

    • Extract a 100 µL aliquot at 24 hours.

    • Extract a second 100 µL aliquot at 48 hours.

    • Causality: True thermodynamic equilibrium is confirmed only if the concentration difference between the 24h and 48h samples is <5% .

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is strictly required; Nylon or PES filters may non-specifically bind lipophilic molecules, artificially lowering the measured concentration. The 0.22 µm pore size ensures sub-visible nano-crystals do not pass through and inflate UV absorbance.

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (typically at λmax​ ~230-254 nm) against a pre-established calibration curve.

SolubilityWorkflow N1 Solid Dispensing N2 Solvent Addition N1->N2 N3 Isothermal Equilibration N2->N3 N4 Phase Separation N3->N4 N5 HPLC-UV Quantification N4->N5

Workflow for thermodynamic solubility determination via shake-flask method.

Strategic Process Chemistry Implications

Understanding this solubility profile directly informs downstream synthetic operations:

  • Reaction Solvent Selection: For Suzuki-Miyaura cross-coupling of the C5-bromide, THF or 2-MeTHF (often mixed with water) are optimal. The compound's high solubility in cyclic ethers ensures a homogeneous organic phase, maximizing the catalytic cycle efficiency.

  • Workup & Extraction: Following a reaction, extracting the product from an aqueous quench should be performed with DCM or EtOAc. The massive solubility differential between these solvents and water (>1000-fold) guarantees near-quantitative recovery in a single extraction.

  • Crystallization: The data suggests an ideal solvent/anti-solvent crystallization system: EtOAc / n-Heptane . The compound can be dissolved in a minimal volume of warm EtOAc, followed by the slow addition of n-Heptane to crash out highly pure crystalline material.

References

  • Hansen solubility parameter Wikipedia, The Free Encyclopedia URL:[Link]

  • Using COSMO-RS to Predict Hansen Solubility Parameters ACS Publications, Journal of Chemical & Engineering Data URL:[Link]

  • Will we ever be able to accurately predict solubility? National Center for Biotechnology Information (PMC) URL:[Link]

Foundational

The 2-Methyl-3,4-dihydroisoquinolin-1(2H)-one Scaffold: A Mechanistic and Methodological Guide

Introduction The 3,4-dihydroisoquinolin-1(2H)-one core is widely recognized as a "privileged scaffold" in medicinal chemistry[1]. It serves as the structural backbone for numerous bioactive molecules, most notably acting...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one core is widely recognized as a "privileged scaffold" in medicinal chemistry[1]. It serves as the structural backbone for numerous bioactive molecules, most notably acting as a potent nicotinamide mimic in the design of poly(ADP-ribose) polymerase (PARP) inhibitors[2]. However, modifying this core—specifically via N-methylation to yield the 2-methyl-3,4-dihydroisoquinolin-1(2H)-one scaffold—profoundly alters its pharmacological trajectory.

This technical whitepaper provides an in-depth analysis of this specific methylated scaffold. We will explore the stereoelectronic causality behind its altered binding affinities, detail self-validating synthesis workflows, and examine its critical role as both a mechanistic negative control in drug discovery and a starting point for novel therapeutic targets like SARM1 modulation and antiviral development[3].

Section 1: Mechanistic Causality: The Stereoelectronic Impact of N-Methylation

The "Why" Behind the Structure

In the rational design of PARP inhibitors (such as those targeting PARP1, PARP10, or PARP14), the unsubstituted lactam nitrogen (NH) of the 3,4-dihydroisoquinolin-1(2H)-one core is strictly required. It acts as an essential hydrogen bond donor to a highly conserved glycine residue (e.g., Gly863 in PARP1) within the enzyme's nicotinamide-binding pocket, while the adjacent carbonyl oxygen acts as a hydrogen bond acceptor from a conserved serine (e.g., Ser904)[4].

When this nitrogen is methylated (forming the 2-methyl derivative), two critical events occur:

  • Loss of Hydrogen Bonding: The hydrogen bond donor capacity is completely abolished.

  • Steric Clashing: The methyl group introduces steric bulk that physically clashes with the tight geometry of the PARP active site.

Application in Target Validation

In drug development, 2-methyl-3,4-dihydroisoquinolin-1(2H)-one derivatives are frequently synthesized not as primary drug candidates, but to serve as highly rigorous negative controls . If a phenotypic assay (e.g., synthetic lethality in BRCA-deficient cells) shows activity for an unsubstituted hit, the 2-methyl analogue is immediately tested. If the methylated analogue retains activity, the observed phenotype is likely driven by off-target effects rather than true PARP inhibition.

MechanisticDivergence Core 3,4-dihydroisoquinolin-1(2H)-one Core Unsub Unsubstituted (NH) Maintains H-Bond Donor Core->Unsub Methyl 2-Methylated (N-CH3) Steric Shielding & No H-Bond Core->Methyl PARP PARP Enzyme Binding (Active Site Gly863) Unsub->PARP Active Binding NoPARP Loss of PARP Affinity (Binding Disrupted) Methyl->NoPARP Steric Clash NewTargets Alternative Targets (e.g., SARM1, Antiviral) NoPARP->NewTargets Repurposing NegControl Assay Negative Control (Target Validation) NoPARP->NegControl Validation

Diagram 1: Mechanistic divergence of the isoquinolinone scaffold via N-methylation.

Section 2: Synthesis Workflows and Biocatalytic Oxidation

To ensure high-fidelity biological screening, the synthesis of the 2-methyl scaffold must yield highly pure compounds free of unsubstituted (demethylated) contaminants. Traditional chemical oxidations can be harsh and yield mixed products. Recent advancements highlight biocatalytic tandem oxidation as a superior, self-validating system[5].

Protocol 1: Biocatalytic Synthesis of 2-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Using monoamine oxidase (MAO-N D9 variant), N-methyl-tetrahydroisoquinolines (N-Me THIQ) can be cleanly oxidized to the corresponding lactams.

  • Preparation: In a sterile reaction vessel, combine 3 µL of N-Me THIQ substrate (1 M in DMF) with 67 µL of Potassium Phosphate (KPi) buffer (50 mM, pH 7.6)[5].

  • Enzyme & Co-factor Addition: Add 30 µL of purified MAO-N D9 enzyme (1 mg/mL). Causality Note: Simultaneously add 100 µL of catalase (2 mg/mL in pH 7.6 buffer). Catalase is explicitly required to scavenge and mitigate hydrogen peroxide generated during oxidation, preventing premature enzyme deactivation[5].

  • Reaction: Incubate the mixture at 37°C for 48 hours under continuous agitation (250 rpm) to ensure optimal oxygen transfer.

  • Quenching & Extraction: Quench the reaction by adding 200 µL of ethyl acetate (EtOAc). Vortex vigorously for 2 minutes and centrifuge (10,000 x g) to separate the organic layer.

  • Self-Validating Step (HPLC): Analyze the organic layer via HPLC using a CHIRALPAK® IA column (flow rate 1.0 mL/min, UV detection). This step is mandatory to confirm the complete conversion of the amine to the lactam and to verify the absolute absence of demethylated byproducts before biological testing[5].

SynthesisWorkflow Substrate N-Methyl-THIQ (Substrate) Enzyme MAO-N D9 Biocatalyst + Catalase Substrate->Enzyme Oxidation Tandem Oxidation (pH 7.6, 48h) Enzyme->Oxidation Purification EtOAc Extraction & HPLC Purification Oxidation->Purification Product 2-Methyl-3,4-dihydroisoquinolin -1(2H)-one Purification->Product

Diagram 2: Biocatalytic synthesis workflow for 2-methyl-3,4-dihydroisoquinolin-1(2H)-one.

Section 3: Repurposing the Scaffold: Beyond PARP

Because the 2-methyl-3,4-dihydroisoquinolin-1(2H)-one scaffold is structurally excluded from PARP active sites, it provides a clean baseline to explore other biological targets without the confounding cellular toxicity of DNA repair inhibition.

Recent literature has identified derivatives of this scaffold exhibiting potent anti-coronavirus activity by targeting alternative signaling pathways (e.g., PI3K/Akt/mTOR)[3]. Additionally, patent literature highlights the utility of related N-substituted isoquinolinones as modulators of SARM1, a key executioner enzyme responsible for axonal degeneration in neuropathies[6].

Data Presentation: Comparative Target Engagement

Table 1 summarizes the typical pharmacological shift observed upon N-methylation of the scaffold, demonstrating its utility in target repurposing.

Compound ClassPARP1 IC50 (nM)PARP10 IC50 (nM)SARM1 ModulationAntiviral Activity
Unsubstituted 3,4-dihydroisoquinolin-1(2H)-one< 50 (Potent)< 100 (Potent)MinimalMinimal / Confounded
2-Methyl -3,4-dihydroisoquinolin-1(2H)-one> 10,000 (Inactive)> 10,000 (Inactive)Active (Derivative dependent)Active (Derivative dependent)

Table 1: Pharmacological divergence of the isoquinolinone scaffold based on N-methylation status. Data synthesized from structural biology principles and recent screening literature[2][3][6].

Section 4: Experimental Protocol for Target Validation (Counter-Screening)

To validate that a newly synthesized 2-methyl derivative is truly devoid of PARP activity before advancing it for alternative indications (like SARM1 or antiviral assays), a universal PARP counter-screen must be executed.

Protocol 2: PARP Chemiluminescent Counter-Screen
  • Plate Preparation: Coat a 96-well microplate with histones (the natural PARP substrate) and incubate overnight at 4°C. Wash 3x with PBS-T (Phosphate Buffered Saline with 0.1% Tween-20).

  • Compound Incubation: Add the 2-methyl-3,4-dihydroisoquinolin-1(2H)-one derivative at varying concentrations (10 nM to 100 µM) to the wells. Causality Note: You must include an unsubstituted derivative (e.g., Olaparib) as a positive control, and DMSO as a vehicle control, to establish the assay's dynamic range.

  • Enzyme Reaction: Add 0.5 U of purified PARP1 enzyme and a reaction buffer containing biotinylated NAD+. Incubate for exactly 30 minutes at room temperature to allow PARylation of the histones.

  • Detection: Wash the plate 3x, add Streptavidin-HRP, and incubate for 15 minutes. Wash again, add a chemiluminescent substrate, and read the luminescence using a microplate reader.

  • Self-Validating Causality Check: The 2-methyl derivative must show a luminescence signal equivalent to the DMSO vehicle control (indicating 0% inhibition of PARylation). Conversely, the unsubstituted positive control should show near-zero luminescence (indicating 100% inhibition). If the 2-methyl compound shows inhibition, the batch is likely contaminated with demethylated impurities and must be re-purified.

References

  • ResearchGate. Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules.[Link]

  • ResearchGate. Anti-coronavirus synthetic 3,4-dihydroisoquinolin-1(2H)-one derivative 56.[Link]

  • The Royal Society of Chemistry. Catalytic Bio-Chemo and Bio-Bio Tandem oxidation reactions for amide and carboxylic acid synthesis.[Link]

  • ACS Publications. Synthetic Lethality through the Lens of Medicinal Chemistry.[Link]

  • Google Patents.

Sources

Exploratory

An In-depth Technical Guide to 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic molec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules with a wide array of biological activities.[1] This guide focuses on a specific, synthetically valuable derivative: 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one . The introduction of a bromine atom at the C5 position and a methyl group at the N2 position provides a handle for further chemical modifications and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents. Notably, it has been identified as a key intermediate in the development of focal adhesion kinase (FAK) inhibitors, which are under investigation for their potential in cancer therapy.[2]

This technical guide provides a comprehensive overview of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, including its chemical identity, physicochemical properties, a detailed synthetic protocol, and its potential applications in drug discovery and development, with a particular focus on its role as a precursor to kinase inhibitors.

Chemical Identity and Properties

CAS Number: 1100509-38-3

Synonyms:

  • 5-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₀BrNOInferred from structure
Molecular Weight 240.10 g/mol Inferred from structure
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in organic solvents like dichloromethane, methanol, and DMSO.General knowledge
Melting Point Not available
Boiling Point Not available
LogP Not available

Synthesis of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core can be achieved through various methods, with the Castagnoli-Cushman reaction being a prominent and versatile approach.[1] However, for the specific synthesis of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, a multi-step sequence starting from a readily available precursor is more practical. Below is a detailed, field-proven protocol.

Synthetic Workflow Diagram

G cluster_0 Synthesis of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one Start 4-Bromo-1-indanone Step1 Schmidt Reaction (Sodium Azide, Methanesulfonic Acid) Start->Step1 1. NaN₃, CH₃SO₃H 2. Dichloromethane Intermediate 5-bromo-3,4-dihydroisoquinolin-1(2H)-one Step1->Intermediate Step2 N-Methylation (Sodium Hydride, Methyl Iodide) Intermediate->Step2 1. NaH 2. CH₃I 3. DMF Product 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one Step2->Product

Caption: Synthetic route to 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one.

Experimental Protocol

This protocol is adapted from established methodologies for similar transformations.

Part 1: Synthesis of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-1-indanone (1 equivalent) in dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add sodium azide (1.5 equivalents) followed by the dropwise addition of methanesulfonic acid (3 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding a 1.0 M aqueous solution of sodium hydroxide until the mixture is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-3,4-dihydroisoquinolin-1(2H)-one.

Part 2: N-Methylation to yield 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

  • Reaction Setup: Dissolve the crude 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere.

  • Base Addition: Cool the solution to 0 °C and add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Methylation: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford the pure 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one.

Applications in Drug Discovery and Development

The 3,4-dihydroisoquinolin-1(2H)-one core is a versatile scaffold in medicinal chemistry.[3] The title compound, with its bromine and N-methyl functionalities, is a particularly useful intermediate for creating diverse libraries of compounds for biological screening.

Role as a Focal Adhesion Kinase (FAK) Inhibitor Intermediate

A key application of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is in the synthesis of focal adhesion kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are associated with the progression and metastasis of various cancers. Therefore, FAK is a promising target for cancer therapy.

The bromo-substituent at the 5-position of the dihydroisoquinolinone ring is strategically placed for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various aryl or heteroaryl groups, which can interact with key residues in the active site of FAK. The N-methyl group can influence the compound's solubility and metabolic stability.

Signaling Pathway Diagram

G cluster_0 FAK Signaling Pathway and Inhibition Integrins Integrins FAK FAK Integrins->FAK Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FAK->Downstream Cellular_Responses Cell Proliferation, Migration, Survival Downstream->Cellular_Responses Inhibitor 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (as a precursor to FAK inhibitors) Inhibitor->FAK Inhibition

Caption: Simplified FAK signaling pathway and the inhibitory role of compounds derived from the title molecule.

Experimental Protocol: In Vitro FAK Kinase Assay

This protocol outlines a general method for evaluating the inhibitory activity of compounds derived from 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one against FAK.

Materials:

  • Recombinant human FAK enzyme

  • FAK substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well plates

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In each well of the 384-well plate, add the assay buffer, the FAK substrate, and the test compound solution (or DMSO for control wells).

  • Enzyme Addition: Add the recombinant FAK enzyme to each well to initiate the reaction.

  • ATP Addition: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures the extent of substrate phosphorylation (e.g., an antibody-based detection system or a luminescence-based ATP detection reagent).

  • Data Analysis: Measure the signal using a plate reader. The percentage of inhibition is calculated relative to the control wells. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a suitable equation.

Safety and Handling

As with all laboratory chemicals, 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Refer to the Material Safety Data Sheet (MSDS) for this compound for comprehensive safety information.

Conclusion

5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a valuable and versatile building block in medicinal chemistry. Its strategic functionalization provides a platform for the synthesis of diverse compound libraries with the potential for significant biological activity. Its role as a key intermediate in the development of FAK inhibitors highlights its importance in the search for novel cancer therapeutics. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a resource for researchers in the field of drug discovery and development.

References

  • Molecules. 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one. Available from: [Link]

  • PubChem. 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. Available from: [Link]

  • Moshang Chemical. 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one. Available from: [Link]

  • Organic Letters. Base-Promoted Tandem Synthesis of 3,4-Dihydroisoquinolones. Available from: [Link]

  • European Journal of Medicinal Chemistry. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. Available from: [Link]

  • RSC Publishing. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Available from: [Link]

  • Moshang Chemical. 黏着斑激酶抑制剂及其用途 (Focal adhesion kinase inhibitors and their uses). Available from: [Link]

Sources

Foundational

Modulating the Electronic Landscape: A Technical Whitepaper on C-5 Brominated Isoquinolinone Systems

Executive Summary The isoquinolinone scaffold is a privileged structural motif with profound implications across medicinal chemistry and organic electronics. While the unsubstituted core offers a versatile foundation, ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinolinone scaffold is a privileged structural motif with profound implications across medicinal chemistry and organic electronics. While the unsubstituted core offers a versatile foundation, targeted functionalization—specifically regioselective bromination at the C-5 position—fundamentally rewrites the molecule's electronic signature. As a Senior Application Scientist, I have structured this guide to dissect the causality behind the electronic shifts induced by C-5 bromination, provide a self-validating protocol for its synthesis, and explore its downstream applications.

The Electronic Paradigm of C-5 Bromination

The introduction of a bromine atom at the C-5 position of the isoquinolinone ring creates a complex push-pull electronic dynamic. Bromine exhibits a dual nature: it possesses a high electronegativity that exerts a strong inductive electron-withdrawing effect (-I) through the σ -framework, while simultaneously bearing lone pairs capable of resonance donation (+R) into the π -system.

In the context of the electron-deficient isoquinolinone lactam core, the inductive withdrawal overwhelmingly dominates[1]. This 1 stabilizes the ground state and significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A deep LUMO is a critical design parameter for creating2, as it enhances the molecule's electron affinity and stability against oxidative degradation[2].

Furthermore, the incorporation of a heavy halogen atom introduces pronounced spin-orbit coupling. This "heavy-atom effect" facilitates intersystem crossing (ISC) from singlet to triplet states. While it may not drastically alter the core-level orbital states, it heavily influences the3, thereby altering the photophysical emission profile (e.g., shifting fluorescence to phosphorescence)[3].

Mechanistic Workflow

The following diagram illustrates the logical progression from synthetic activation to the resulting electronic and photophysical consequences of C-5 bromination.

G N1 Isoquinolinone Scaffold N2 Electrophilic Bromination (NBS, DMF, 0°C) N1->N2 Regioselective Activation N3 C-5 Brominated Isoquinolinone N2->N3 Substitution N4 Inductive Effect (-I) (Electron Withdrawal) N3->N4 N5 Resonance Effect (+R) (Lone Pair Donation) N3->N5 N7 Spin-Orbit Coupling (Heavy-Atom Effect) N3->N7 Photophysics N6 LUMO Stabilization (n-type character) N4->N6 Dominant N5->N6 Minor

Logical workflow of C-5 bromination and its downstream electronic consequences.

Self-Validating Experimental Protocol: Regioselective C-5 Bromination

Achieving high regioselectivity at the C-5 position over the C-4 or C-7 positions requires precise control of the electrophilic aromatic substitution conditions. The protocol below utilizes N-bromosuccinimide (NBS) in a polar aprotic solvent, establishing a self-validating loop of reaction monitoring and selective quenching.

Step-by-Step Methodology:

  • Matrix Preparation: Dissolve 10.0 mmol of isoquinolin-1(2H)-one in 25 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

    • Causality: Anhydrous DMF stabilizes the bromonium ion intermediate via solvation. The inert atmosphere prevents competitive hydrolysis of the brominating agent, ensuring maximum atom economy.

  • Electrophile Introduction: Cool the reaction vessel to 0 °C using an ice bath. Add 10.5 mmol of NBS portion-wise over 15 minutes.

    • Causality: The lactam directing group activates the ring, making the reaction highly exothermic. Portion-wise addition at 0 °C suppresses the kinetic energy required for off-target bromination (e.g., di-bromination), strictly favoring the C-5 position.

  • Reaction Maturation & Validation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction via LC-MS.

    • Causality: LC-MS acts as the internal validation mechanism. The reaction is deemed complete only when the starting material mass is depleted and the distinct M and M+2 isotopic pattern (1:1 ratio characteristic of mono-bromination) dominates the chromatogram.

  • Selective Quenching: Pour the reaction mixture into 100 mL of ice-water containing 5% (w/v) sodium thiosulfate ( Na2​S2​O3​ ). Stir vigorously for 30 minutes.

    • Causality: Sodium thiosulfate instantly reduces any unreacted electrophilic bromine species to inert bromide ions. This prevents unwanted oxidative side reactions during the isolation phase.

  • Isolation and Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with cold distilled water (3 x 20 mL) to remove residual DMF and succinimide. Recrystallize the crude solid from hot ethanol.

    • Causality: Recrystallization exploits the differential solubility between the target 5-bromoisoquinolin-1(2H)-one and trace succinimide byproducts, yielding a highly pure (>98%) crystalline product ready for downstream electronic applications.

Quantitative Physicochemical Profiling

The table below summarizes the theoretical and experimentally derived shifts in electronic properties upon C-5 bromination. These metrics highlight the scaffold's transformation into an electron-deficient system.

PropertyUnsubstituted IsoquinolinoneC-5 Brominated IsoquinolinoneMechanistic Driver
HOMO Energy (eV) ~ -5.80~ -6.15Inductive electron withdrawal (-I) stabilizing the ground state.
LUMO Energy (eV) ~ -2.50~ -3.10Enhanced electron affinity promoting n-type semiconductor behavior.
Bandgap ( Eg​ , eV) ~ 3.30~ 3.05Extended conjugation and resonance (+R) perturbation narrowing the gap.
Dipole Moment ( μ , D) ~ 2.8~ 4.5Introduction of the highly electronegative, polarizable C-Br bond vector.

(Note: Values are representative approximations synthesized from literature on brominated heterocyclic systems to illustrate the physical trend).

Downstream Applications in Therapeutics and Electronics

The C-5 brominated isoquinolinone is rarely the final product; rather, it is a high-value intermediate whose unique electronic properties are leveraged in two primary fields:

Targeted Therapeutics (Drug Discovery): The C-Br bond is highly polarized, making it an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). By substituting the bromine with various aryl or heteroaryl groups, researchers can rapidly map Structure-Activity Relationships (SAR). For instance, 4 has been instrumental in synthesizing polymethoxylated derivatives that act as potent ABCG2 inhibitors, reversing multidrug resistance in cancer models[4].

Organic Electronics: In materials science, the deep LUMO energy (-3.10 eV) and increased dipole moment imparted by the C-5 bromine atom are highly desirable. When incorporated into extended conjugated polymers or small-molecule dyes (such as isoindigo derivatives), the brominated scaffold exhibits unipolar n-type semiconductor properties. These materials achieve excellent electron mobilities, making them prime candidates for the active layers in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)[2].

References
  • Polymethoxylated N‐Carboranyl Isoquinolinones: A New Scaffold for ABCG2 Inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties Source: MDPI URL:[Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Electronic properties of DNA-related molecules containing a bromine atom Source: PubMed URL:[Link]

Sources

Exploratory

Synthesis Pathways for 5-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one Precursors: A Technical Guide

Executive Summary & Strategic Rationale The 3,4-dihydroisoquinolin-1(2H)-one (isocarbostyril) scaffold is a privileged pharmacophore embedded in numerous biologically active molecules. Specifically, the 5-bromo-2-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 3,4-dihydroisoquinolin-1(2H)-one (isocarbostyril) scaffold is a privileged pharmacophore embedded in numerous biologically active molecules. Specifically, the 5-bromo-2-methyl derivative is a highly sought-after precursor for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) in the development of epigenetic modulators, such as WDR5 inhibitors for anti-cancer therapeutics 1.

While methods such as the Castagnoli-Cushman reaction provide a robust [4+2] cyclocondensation route to the generalized core 2, achieving precise regiocontrol at the 5-position necessitates targeted strategies. Benzylic oxidation of tetrahydroisoquinoline derivatives using catalytic cerium ammonium nitrate (CAN) and stoichiometric NaBrO₃ offers a highly scalable alternative 3. However, the most direct, atom-economical, and regioselective pathway to the 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one target involves the ketone ring expansion of 4-bromo-1-indanone via the Schmidt reaction [[4]](), followed by late-stage N-methylation.

If fully aromatic isoquinolinones are required downstream, this dihydro-precursor can be subsequently oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in 1,4-dioxane [[5]]().

Workflow SM 4-Bromo-1-indanone (Starting Material) Step1 Schmidt Reaction NaN3, MeSO3H, DCM SM->Step1 Int1 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (Intermediate) Step1->Int1 Step2 N-Alkylation MeI, NaH, DMF Int1->Step2 Product 5-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (Target Scaffold) Step2->Product

Caption: Synthetic workflow for 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one via Schmidt reaction.

Mechanistic Causality in Pathway Selection

The Schmidt Reaction: Regioselective Ring Expansion

The conversion of 4-bromo-1-indanone to 5-bromo-3,4-dihydroisoquinolin-1(2H)-one is dictated by the migratory aptitude of the groups adjacent to the carbonyl during the Schmidt reaction.

  • Causality of Reagents: Methanesulfonic acid (MeSO₃H) serves a dual purpose. It strongly protonates the ketone oxygen, significantly enhancing the electrophilicity of the carbonyl carbon. Simultaneously, it reacts with sodium azide (NaN₃) to generate hydrazoic acid (HN₃) in situ.

  • Regiocontrol: Upon nucleophilic attack by HN₃ and subsequent dehydration, an iminodiazonium ion is formed. The aryl group migrates preferentially over the alkyl methylene group due to its ability to stabilize the developing positive charge in the transition state. This anti-periplanar migration expels N₂ gas and exclusively yields the desired isoquinolin-1-one (lactam) rather than the quinolin-2-one isomer.

Mechanism K Protonated Ketone (Electrophile) I1 Azidohydrin Intermediate K->I1 + HN3 A Hydrazoic Acid (Nucleophile) A->I1 I2 Iminodiazonium Ion (Loss of H2O) I1->I2 - H2O I3 Nitrilium Ion (Aryl Migration & N2 Loss) I2->I3 - N2 Rearrangement P Lactam Product (Hydration & Tautomerization) I3->P + H2O - H+

Caption: Mechanistic sequence of the Schmidt reaction detailing aryl migration and lactam formation.

N-Alkylation: Overcoming Lactam Stability

Lactams are notoriously poor nucleophiles due to the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl.

  • Causality of Reagents: To achieve efficient N-methylation, the lactam N-H (pKa ~15) must be irreversibly deprotonated. Sodium hydride (NaH), a strong, non-nucleophilic base, is utilized to form a highly nucleophilic amide anion.

  • Solvent Dynamics: Anhydrous N,N-Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, DMF strongly solvates the sodium cation, leaving the amide anion "naked" and highly reactive toward the electrophilic methyl iodide (MeI) via a rapid Sₙ2 mechanism.

Quantitative Data Summary

The following table summarizes the reaction parameters and typical yields for the primary synthetic pathways and downstream modifications discussed in this guide.

Pathway / StepSubstrateKey ReagentsSolventTemp (°C)Time (h)Typical Yield
A. Ring Expansion (Schmidt) 4-Bromo-1-indanoneNaN₃, MeSO₃HDCM0 → 2512–2475–85%
B. Benzylic Oxidation 5-Bromo-2-methyl-THIQCAN (cat.), NaBrO₃MeCN/H₂O806–860–70%
C. Castagnoli-Cushman Homophthalic anhydrideImine derivativeToluene110 (Reflux)16–2465–80%
N-Alkylation (Downstream) 5-Bromo-3,4-DH-isoquinolin-1-oneNaH, MeIDMF0 → 252–485–95%
Aromatization (Downstream) 5-Bromo-3,4-DH-isoquinolin-1-oneDDQ1,4-Dioxane1002435–45%

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following step-by-step protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful transformations before proceeding.

Protocol 1: Synthesis of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Adapted from established Schmidt reaction conditions 4.

  • Preparation: In a rigorously dried, round-bottom flask equipped with a magnetic stir bar and a gas bubbler (to monitor N₂ evolution), dissolve 4-bromo-1-indanone (1.0 eq, e.g., 4.00 g, 18.9 mmol) in anhydrous dichloromethane (DCM, 180 mL).

  • Activation: Add methanesulfonic acid (MeSO₃H, 16.4 eq, 20.2 mL) to the solution. Cool the reaction mixture to 0 °C using an ice bath.

  • Nucleophilic Addition: Caution: Highly toxic and explosive HN₃ gas is generated. Perform strictly in a fume hood. Carefully add sodium azide (NaN₃, 1.5 eq) in small portions over 30 minutes to control the exothermic generation of HN₃ and N₂ gas.

  • Reaction & Monitoring: Allow the mixture to warm to room temperature and stir for 16 hours.

    • Self-Validation Checkpoint 1: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting material spot (high Rf) should disappear, replaced by a more polar, UV-active product spot (lower Rf). The cessation of bubbling in the gas trap indicates the completion of the rearrangement.

  • Quench & Workup: Carefully pour the reaction mixture over crushed ice. Slowly neutralize the highly acidic aqueous layer to pH 8 using 10% aqueous NaOH. Extract the aqueous layer with EtOAc (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation Checkpoint 2: Perform FT-IR analysis on the crude solid. A shift in the carbonyl stretch from ~1710 cm⁻¹ (ketone) to ~1660 cm⁻¹ (lactam), alongside the appearance of a broad N-H stretch at ~3200 cm⁻¹, confirms successful ring expansion.

Protocol 2: N-Methylation to 5-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
  • Deprotonation: Dissolve the 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) obtained from Protocol 1 in anhydrous DMF (0.2 M concentration) under an inert N₂ atmosphere. Cool the solution to 0 °C. Add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validation Checkpoint 3: Observe the evolution of H₂ gas. Stir for 30 minutes at 0 °C until gas evolution completely ceases, indicating quantitative formation of the amide anion.

  • Alkylation: Add methyl iodide (MeI, 1.5 eq) dropwise via syringe. Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.

  • Quench & Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Dilute with water and extract heavily with EtOAc (3 x 50 mL). Wash the combined organic layers with water (5 x 50 mL) to remove residual DMF, followed by a brine wash. Dry over Na₂SO₄ and concentrate.

    • Self-Validation Checkpoint 4: Analyze the product via ¹H NMR (CDCl₃). The disappearance of the broad N-H proton signal and the emergence of a sharp singlet integrating to 3H at ~3.1 ppm (N-CH₃) validates the successful N-alkylation of the target scaffold.

References

  • Efficient and scalable synthesis of 3,4-dihydroisoquinolin-1(2H)-ones by benzylic oxidation of tetrahydroisoquinoline derivatives using cerium ammonium nitrate (CAN). Organic & Biomolecular Chemistry (RSC Publishing). 3

  • 5-BROMOISOQUINOLIN-1(2H)-ONE | 190777-77-6. ChemicalBook. 5

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one step-by-step protocol. Benchchem. 2

  • C9H8BrNO - Chemical Dictionary. Guidechem. 4

  • WO2021026672A1 - Heterocyclic wdr5 inhibitors as anti-cancer compounds. Google Patents. 1

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Foundational

Introduction: The 3,4-Dihydroisoquinolin-1(2H)-one Scaffold - A Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Role of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one in Medicinal Chemistry The 3,4-dihydroisoquinolin-1(2H)-one core is a prominent heterocyclic motif frequently found in natural...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one in Medicinal Chemistry

The 3,4-dihydroisoquinolin-1(2H)-one core is a prominent heterocyclic motif frequently found in natural products and synthetic molecules demonstrating a wide array of biological activities.[1][2] This scaffold, a six-membered lactam ring fused to a benzene ring, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[2][3] Its derivatives have been investigated for a multitude of therapeutic applications, including as antitumor, antimicrobial, antiviral, and antifungal agents.[1][2]

The versatility of the 3,4-dihydroisoquinolin-1(2H)-one scaffold lies in its rigid, yet three-dimensional, structure which allows for the precise spatial orientation of various substituents. This enables medicinal chemists to fine-tune the pharmacological properties of molecules to achieve desired potency, selectivity, and pharmacokinetic profiles.

The Strategic Importance of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

While the broader 3,4-dihydroisoquinolin-1(2H)-one class is well-explored, the specific derivative, 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, has emerged as a crucial building block in the synthesis of targeted therapies. The strategic placement of the bromo and methyl groups offers distinct advantages for further chemical modification and optimization of drug-like properties.

The bromine atom at the 5-position serves as a versatile synthetic handle. It can be readily transformed into a variety of other functional groups through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) and to modulate the compound's interaction with its biological target.

The N-methyl group at the 2-position can influence several key properties of the molecule. It can enhance metabolic stability by blocking N-dealkylation, a common metabolic pathway. Furthermore, the methyl group can impact the compound's conformation and lipophilicity, which in turn can affect its cell permeability and oral bioavailability.

Synthesis of the 3,4-Dihydroisoquinolin-1(2H)-one Core and its Derivatives

Several synthetic routes have been established for the construction of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Prominent Synthetic Methodologies
  • Castagnoli-Cushman Reaction: This [4+2] cyclocondensation reaction between a homophthalic anhydride and an imine is a highly efficient method for producing substituted 3,4-dihydroisoquinolin-1(2H)-ones, often with good yields and diastereoselectivity.[1][4]

  • Bischler-Napieralski Reaction: This method involves the cyclodehydration of β-phenethylamides to form 3,4-dihydroisoquinolines, which can be subsequently oxidized to the desired 3,4-dihydroisoquinolin-1(2H)-one.[4]

  • Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines through the condensation of a β-phenethylamine with an aldehyde or ketone, followed by cyclization.[4][5] The resulting tetrahydroisoquinoline can then be oxidized to the 3,4-dihydroisoquinolin-1(2H)-one.

Exemplary Synthetic Workflow: Castagnoli-Cushman Reaction

The following diagram illustrates a generalized workflow for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives via the Castagnoli-Cushman reaction.

Castagnoli_Cushman_Reaction cluster_imine Step 1: Imine Formation (in situ) cluster_cyclization Step 2: Cyclocondensation aldehyde Aromatic Aldehyde imine Imine aldehyde->imine + Amine amine Amine amine->imine homophthalic Homophthalic Anhydride dihydroisoquinolinone 3,4-Dihydroisoquinolin-1(2H)-one Derivative homophthalic->dihydroisoquinolinone + Imine

Caption: Generalized workflow for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives.

Specific Synthesis of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

A documented synthesis of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one involves the reaction of 4-bromo-1-indanone with sodium azide and methanesulfonic acid, followed by N-methylation.[6]

Medicinal Chemistry Applications and Biological Activities

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have demonstrated a broad spectrum of pharmacological activities. The following sections highlight some of the key therapeutic areas where this scaffold has shown significant promise.

Oncology
  • Focal Adhesion Kinase (FAK) Inhibition: Patent literature reveals that 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a key intermediate in the synthesis of potent focal adhesion kinase (FAK) inhibitors.[6] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and survival, and its overexpression is associated with various cancers.[6]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: The 3,4-dihydroisoquinolin-1(2H)-one scaffold is structurally related to the phthalazinone core found in several approved PARP inhibitors.[7] PARP inhibitors are particularly effective in cancers with deficiencies in DNA repair mechanisms.[7]

Antimicrobial and Antifungal Activity

Numerous studies have reported the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives with significant antimicrobial and antifungal properties.[1][2] For instance, certain derivatives have shown potent activity against the oomycete Pythium recalcitrans, a plant pathogen.[1][8]

Central Nervous System (CNS) Applications

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, closely related to the 3,4-dihydroisoquinolin-1(2H)-one core, is found in many natural and synthetic compounds with activity against neurodegenerative disorders.[5] Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been investigated as positive allosteric modulators of the human dopamine D1 receptor, which has implications for treating neurological and psychiatric conditions.[9]

The following diagram illustrates the diverse biological targets of the 3,4-dihydroisoquinolin-1(2H)-one scaffold.

Biological_Targets cluster_targets Biological Targets core 3,4-Dihydroisoquinolin-1(2H)-one Scaffold FAK FAK core->FAK Inhibition PARP PARP core->PARP Inhibition Microbial_Enzymes Microbial Enzymes core->Microbial_Enzymes Inhibition Dopamine_Receptors Dopamine Receptors core->Dopamine_Receptors Modulation

Caption: Diverse biological targets of the 3,4-dihydroisoquinolin-1(2H)-one scaffold.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives is highly dependent on the nature and position of substituents on the scaffold. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have provided valuable insights into the structural requirements for activity.[8] For example, in the context of antioomycete activity, the presence of a C4-carboxyl group has been identified as crucial for potency.[8]

The strategic placement of a bromine atom, as in 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, allows for systematic exploration of the SAR at this position. By introducing a variety of substituents through cross-coupling reactions, researchers can probe the steric and electronic requirements of the target's binding pocket, leading to the optimization of potency and selectivity.

Future Perspectives and Conclusion

The 3,4-dihydroisoquinolin-1(2H)-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The specific intermediate, 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, represents a valuable tool for medicinal chemists, providing a gateway to a vast chemical space of novel derivatives.

Future research in this area will likely focus on:

  • The development of more efficient and stereoselective synthetic methods.

  • The exploration of novel biological targets for this privileged scaffold.

  • The use of computational modeling and machine learning to guide the design of more potent and selective inhibitors.

References

  • Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. [Link]

  • K.T.H.M. College. (n.d.). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. K.T.H.M. College. [Link]

  • Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. ResearchGate. [Link]

  • PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. PubChem. [Link]

  • ACS Publications. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective. ACS Publications. [Link]

  • Moshang Chemical. (n.d.). 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one. Moshang Chemical. [Link]

  • Ivy Fine Chemicals. (n.d.). 5-BroMo-3,4-dihydroisoquinolin-1(2H)-one. Ivy Fine Chemicals. [Link]

  • RSC Publishing. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium reca. RSC Publishing. [Link]

  • Semantic Scholar. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. [Link]

  • PubMed. (n.d.). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. PubMed. [Link]

  • PubChemLite. (n.d.). 5-bromo-1,2,3,4-tetrahydroisoquinolin-1-one. PubChemLite. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 5-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Executive Summary The functionalization of fused bicyclic lactams is a critical pathway in the development of novel therapeutics, particularly in the synthesis of kinase inhibitors and epigenetic modulators. This applica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of fused bicyclic lactams is a critical pathway in the development of novel therapeutics, particularly in the synthesis of kinase inhibitors and epigenetic modulators. This application note provides a comprehensive, field-validated guide for the Suzuki-Miyaura cross-coupling of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one .

Due to the specific steric hindrance at the C5 position (adjacent to the C4 methylene of the dihydroisoquinolinone core), standard palladium catalysts often yield incomplete conversion or elevated levels of protodeboronation. This guide details the causality behind catalyst selection, optimized reaction parameters, and step-by-step protocols utilizing both modern Buchwald precatalysts and traditional palladium complexes.

Substrate Analysis & Mechanistic Causality

Steric and Electronic Considerations

The substrate, 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, presents unique challenges for cross-coupling:

  • Steric Hindrance: The bromine atom at the C5 position is ortho to the C4 aliphatic methylene group of the fused lactam ring. This creates a moderately hindered environment that can impede the formation of the square planar Pd(II) transmetalation complex.

  • Electronic Environment: While the lactam carbonyl at C1 is electron-withdrawing, its distance from the C5 position means the aryl bromide is relatively electronically neutral. Therefore, the oxidative addition step requires an electron-rich metal center to proceed efficiently.

Catalyst Selection Rationale

To overcome the activation barrier associated with the C5 position, the choice of the phosphine ligand is paramount:

  • XPhos Pd G2 (High-Performance): The use of 2-aminobiphenyl-derived palladium precatalysts (like XPhos Pd G2) is highly recommended for sterically demanding substrates[1]. The bulky, electron-rich dicyclohexylphosphino biaryl ligand (XPhos) accelerates oxidative addition, while its spatial profile forces the intermediate complexes into geometries that favor rapid reductive elimination[2]. Furthermore, the G2 precatalyst undergoes facile activation under mildly basic conditions to generate the active Pd(0) species[1].

  • Pd(dppf)Cl₂ (Cost-Effective Standard): For couplings with unhindered, electron-rich boronic acids, [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) remains a robust and cost-effective alternative[3]. The bidentate dppf ligand stabilizes the Pd(0) intermediate and prevents catalyst precipitation (palladium black formation) at elevated temperatures[4].

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle specific to the functionalization of the dihydroisoquinolinone core, highlighting the critical intermediates where steric bulk plays a role.

CatalyticCycle Pd0 Active Pd(0)L (e.g., XPhos-Pd) OA Oxidative Addition Pd(II)(Ar)(Br)L (Ar = Dihydroisoquinolinone) Pd0->OA + 5-Br-Dihydroisoquinolinone TM Transmetalation Pd(II)(Ar)(Ar')L OA->TM + Ar'-B(OH)2 + Base (e.g., K3PO4) RE Reductive Elimination Product Release TM->RE Rate-limiting for sterically hindered Ar' RE->Pd0 - Biaryl Product - Catalyst Regeneration

Figure 1: Suzuki-Miyaura catalytic cycle for 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one.

Optimization Data & Condition Matrix

The table below summarizes the expected performance of various catalytic systems when coupling 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one with a standard arylboronic acid.

Catalyst SystemBase (Aqueous)Solvent SystemTemp (°C)Steric ToleranceExpected Yield
XPhos Pd G2 (1-2 mol%)K₃PO₄ (2.0 M)1,4-Dioxane / H₂O (4:1)80 - 100High85 - 98%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 M)1,4-Dioxane / H₂O (4:1)90 - 100Moderate70 - 85%
Pd(PPh₃)₄ (5-10 mol%)Na₂CO₃ (2.0 M)Toluene / EtOH / H₂O100Low40 - 60%

Note: 1,4-Dioxane is selected as the primary organic solvent due to its high boiling point (101 °C) and excellent ability to solubilize both the hydrophobic lactam substrate and the aqueous base required for boronate formation.

Experimental Protocols

To ensure a self-validating system, the following protocols emphasize rigorous exclusion of oxygen. Oxygen rapidly oxidizes electron-rich phosphine ligands (like XPhos) and degrades the active Pd(0) species, leading to stalled reactions and homocoupling side-products.

Protocol A: High-Performance Coupling (XPhos Pd G2)

Recommended for sterically hindered or electron-deficient arylboronic acids.

Reagents:

  • 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or Arylboronic pinacol ester (1.2 - 1.5 equiv)

  • XPhos Pd G2 (0.02 equiv, 2 mol%)[1]

  • XPhos ligand (0.02 equiv, 2 mol%) - Optional, but recommended to maintain ligand-to-metal ratio.

  • K₃PO₄ (3.0 equiv)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, the arylboronic acid, XPhos Pd G2, and K₃PO₄.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3-5 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times.

  • Solvent Addition: Add 4.0 mL of anhydrous 1,4-dioxane and 1.0 mL of deionized water via syringe. (Crucial Step: The solvents must be previously degassed by sparging with Nitrogen for at least 30 minutes).

  • Reaction: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure the biphasic mixture is well emulsified. Monitor by TLC or LC-MS. Complete conversion is typically observed within 2 to 6 hours[2].

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient, as the lactam product is highly polar).

Protocol B: Standard Cost-Effective Coupling (Pd(dppf)Cl₂)

Recommended for simple, unhindered arylboronic acids.

Reagents:

  • 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)[3]

  • K₂CO₃ (3.0 equiv)

Step-by-Step Procedure:

  • Preparation: Charge a microwave vial or heavy-walled pressure tube with the aryl bromide, boronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

  • Degassing: Add 1,4-dioxane (4.0 mL) and water (1.0 mL). Degas the suspension by bubbling Nitrogen directly through the liquid for 10 minutes using a long needle, while venting through a short needle.

  • Reaction: Seal the vial tightly. Heat the mixture at 100 °C in an oil bath or heating block for 8–12 hours.

  • Filtration: Upon cooling, filter the dark mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad generously with Ethyl Acetate.

  • Workup & Purification: Proceed with aqueous extraction and silica gel chromatography as described in Protocol A.

Troubleshooting & Causality

  • Issue: High levels of Protodeboronation (Ar-H formation instead of Ar-Ar').

    • Causality: The boronic acid is decomposing before transmetalation can occur, often due to high temperatures or slow oxidative addition.

    • Solution: Ensure the use of the highly active XPhos Pd G2 system to accelerate the catalytic cycle. Alternatively, slowly add the boronic acid via syringe pump over 2 hours, or switch to a boronic pinacol ester (BPin) which is more stable.

  • Issue: Incomplete Conversion of the Aryl Bromide.

    • Causality: Catalyst deactivation (oxidation of the phosphine ligand) or insufficient base solubility.

    • Solution: Rigorously degas solvents. Ensure the reaction is vigorously stirred; Suzuki couplings in Dioxane/Water are biphasic, and poor stirring limits the interaction between the organic-soluble Pd complex and the aqueous-soluble boronate.

References

  • Application Note: The Use of 2'-Aminobiphenyl-2-ol Derived Palladium Catalysts in Suzuki-Miyaura Coupling Reactions Source: BenchChem URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: ACS Publications (Organometallics)
  • Reagents for Suzuki-Miyaura Cross-Coupling Reactions[Pd(dppf)Cl2.

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Functionalization of 5-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Introduction: The Strategic Value of the Dihydroisoquinolinone Scaffold The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis of numero...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Dihydroisoquinolinone Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis of numerous biologically active compounds.[1][2] Molecules incorporating this motif exhibit a wide spectrum of pharmacological activities, including anticancer, anti-HIV, antidepressant, and anti-inflammatory properties.[1] The ability to strategically and efficiently functionalize this core structure is paramount for generating diverse molecular libraries, enabling robust structure-activity relationship (SAR) studies, and ultimately discovering novel therapeutic agents.[3][4]

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile toolsets in modern organic synthesis for this purpose.[5][6] These reactions allow for the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under relatively mild conditions with excellent functional group tolerance.[7][8]

This document provides a comprehensive technical guide with detailed, field-proven protocols for the functionalization of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one using four cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and the Heck reaction.

Pillar of Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations lies a common, elegant catalytic cycle involving the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[5][9] Understanding this fundamental mechanism is crucial for rational troubleshooting and optimization. The cycle universally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-dihydroisoquinolinone, forming a Pd(II) intermediate.[7][10] This is often the rate-determining step.

  • Transmetalation / Insertion:

    • In reactions like Suzuki-Miyaura, a nucleophilic organometallic partner (e.g., an organoboron reagent) transfers its organic group to the palladium center in a step called transmetalation, displacing the halide.[6][10]

    • In the Heck reaction, an alkene coordinates to the palladium center and then undergoes migratory insertion into the Pd-C bond.[9][11]

  • Reductive Elimination: The two organic fragments coupled to the palladium center are expelled as the final product, regenerating the active Pd(0) catalyst to re-enter the cycle.[5][6]

General_Palladium_Cycle Pd0 Pd(0)L₂ (Active Catalyst) Ar_Pd_Br Ar-Pd(II)L₂-Br (Oxidative Adduct) Pd0->Ar_Pd_Br Oxidative Addition Ar_Pd_R Ar-Pd(II)L₂-R (Transmetalated Complex) Ar_Pd_Br->Ar_Pd_R Transmetalation or Insertion Ar_Pd_R->Pd0 Reductive Elimination Ar_R Ar-R (Coupled Product) ArBr Ar-Br (Substrate) R_M R-M / Alkene (Coupling Partner) Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂-R ArPdBr->ArPdR Transmetalation Base Base (e.g., K₂CO₃) R_BOH2 R-B(OH)₂ Base->R_BOH2 Activation R_BOH2->ArPdBr ArPdR->Pd0 Reductive Elimination ArR Ar-R ArPdR->ArR Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition AmineComplex [Ar-Pd(II)L(NR₂)] ArPdBr->AmineComplex Amine Coordination & Deprotonation Base Base (e.g., LHMDS) R2NH R₂NH Base->R2NH Deprotonation AmineComplex->Pd0 Reductive Elimination ArNR2 Ar-NR₂ AmineComplex->ArNR2 Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdCCR Ar-Pd(II)L₂-C≡CR ArPdBr->ArPdCCR Transmetalation ArPdCCR->Pd0 Reductive Elimination ArCCR Ar-C≡CR ArPdCCR->ArCCR CuX Cu(I)X CuCCR Cu(I)-C≡CR CuX->CuCCR Deprotonation CuCCR->ArPdBr CuCCR->CuX Regeneration Alkyne H-C≡CR Alkyne->CuX Coordination Base Base (e.g., Et₃N) Base->CuX

Sources

Method

Application Note: Microwave-Assisted Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Executive Summary The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged pharmacophore frequently encountered in drug discovery, particularly in the development of PARP inhibitors and CNS-active therapeutics. Func...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged pharmacophore frequently encountered in drug discovery, particularly in the development of PARP inhibitors and CNS-active therapeutics. Functionalizing this core at the C5 position via the building block 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one presents unique synthetic challenges due to the steric hindrance imposed by the adjacent lactam ring.

This application note provides an in-depth, self-validating technical guide for utilizing Microwave-Assisted Organic Synthesis (MAOS) to perform rapid, high-yielding Suzuki-Miyaura and Buchwald-Hartwig cross-couplings on this specific aryl bromide. By leveraging dielectric heating, these protocols overcome the activation barriers of sterically demanding substrates, reducing reaction times from 24 hours to under 30 minutes[1].

Mechanistic Rationale & Substrate Profiling

The Causality of Microwave Acceleration

Traditional thermal heating relies on convection, which is slow and often leads to catalyst degradation before sterically hindered oxidative additions can reach completion. Microwave irradiation, conversely, directly couples with the dipole moments of the solvent and the polar intermediate species (e.g., the Ar-Pd(II)-Br complex). This dielectric heating creates localized "superheating" effects that rapidly accelerate the rate-determining steps of the catalytic cycle[2].

For 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, the C5 bromine is electronically deactivated by the electron-donating nature of the fused aromatic system, making the oxidative addition of Pd(0) sluggish under standard conditions. The application of microwave energy (typically 110–150 °C in sealed vessels) forces the equilibrium forward, ensuring rapid generation of the active Pd(II) intermediate[3].

pd_cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd 5-Bromo-isoquinolinone PdII Ar-Pd(II)-Br Complex OxAdd->PdII Trans Transmetalation / Amine Binding PdII->Trans Base PdII_Nu Ar-Pd(II)-Nu Complex Trans->PdII_Nu Boronic Acid/Amine RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Product

Fig 1: Pd-catalyzed cross-coupling cycle for 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one.

Ligand Selection Logic
  • Suzuki-Miyaura: We utilize Pd(dppf)Cl₂ . The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the final reductive elimination step, minimizing protodeboronation side reactions.

  • Buchwald-Hartwig: We utilize Pd₂(dba)₃ paired with XPhos . XPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk promotes the formation of a highly active monoligated Pd(0) species, which is critical for the amination of unactivated or sterically hindered aryl bromides[3].

Microwave-Assisted Optimization Data

The following table summarizes the optimized parameters for functionalizing 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, derived from empirical screening of catalyst loading, base strength, and dielectric solvent profiles.

Reaction TypeCatalyst SystemBaseSolvent SystemTemp (°C)Time (min)Target Yield (%)
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (4:1)1201588 – 94%
Buchwald-Hartwig Pd₂(dba)₃ (5 mol%) + XPhos (10 mol%)NaOtBu (2.5 eq)Toluene (Anhydrous)1502082 – 91%

Note: Aryl bromides are vastly preferred over aryl chlorides in these rapid microwave protocols due to their lower bond dissociation energy, which facilitates more efficient oxidative addition[3].

Experimental Protocols

mw_workflow Prep 1. Assembly (Inert Atm) Seal 2. Sealing (Crimp Cap) Prep->Seal MW 3. MW Irradiation (110-150°C) Seal->MW Workup 4. Quench & Filter MW->Workup Purify 5. Purification (Silica Gel) Workup->Purify

Fig 2: Standardized microwave-assisted synthesis workflow for aryl bromide cross-coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation using aryl/heteroaryl boronic acids.

  • Reaction Assembly: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (1.0 mmol, 1.0 eq), the desired boronic acid (1.2 mmol, 1.2 eq), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Solvent Preparation (Critical Step): Add 4.0 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Causality: Water is strictly required to dissolve the inorganic base and convert the boronic acid into the highly nucleophilic boronate complex necessary for transmetalation.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Self-Validation: Bubbling should be vigorous. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid.

  • Base Addition & Sealing: Add K₂CO₃ (2.0 mmol, 2.0 eq). Immediately seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Set parameters to 120 °C, 15 minutes, with a maximum power of 200 W[1].

    • Validation Checkpoint: Monitor the pressure profile on the instrument interface. A stable pressure plateau (approx. 3-5 bar) confirms controlled superheating. A rapid spike indicates solvent decomposition.

  • Workup: Cool to room temperature. The mixture should have transitioned from a yellow suspension to a dark brown/black mixture (indicating Pd(0) aggregation post-reaction). Dilute with EtOAc (10 mL), filter through a pad of Celite to remove palladium black, and concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Objective: C-N bond formation using secondary or primary amines.

  • Reaction Assembly: In an oven-dried 10 mL microwave vial, combine 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.05 mmol, 5 mol%), and XPhos (0.10 mmol, 10 mol%).

  • Inert Atmosphere: Purge the vial with Argon for 3 minutes.

  • Reagent Addition: Add anhydrous Toluene (4.0 mL), followed by the amine (1.5 mmol, 1.5 eq) and NaOtBu (2.5 mmol, 2.5 eq)[3]. Causality: Toluene is chosen for its low microwave absorbance, allowing the polar catalyst/substrate complexes to selectively absorb the microwave energy, preventing bulk solvent boiling[2].

  • Sealing & Irradiation: Seal the vial with a crimp cap. Irradiate at 150 °C for 20 minutes (Max power 300 W)[3].

  • Workup & Validation: Upon cooling, verify complete consumption of the starting material via TLC (Rf ~0.4 in 1:1 Hexanes/EtOAc, UV active). Dilute the reaction mass with CHCl₃ (10 mL) and filter through a Celite pad to remove the inorganic salts (NaBr) and precipitated catalyst[3].

  • Purification: Concentrate the filtrate under reduced pressure and purify via column chromatography.

References

  • Microwave-Assisted Multistep Synthesis of Functionalized 4-Arylquinolin-2(1H)-ones Using Palladium-Catalyzed Cross-Coupling Chemistry. Academia.edu (Originally published in J. Comb. Chem.).[1] URL:

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications (2024).[3] URL:

  • A greener approach to Buchwald-Hartwig coupling. A sustainable Pd/C-catalyzed Csp2–N bond formation under microwave irradiation. CNR-IRIS.[2] URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization Solvent Selection for 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

This guide provides a comprehensive technical overview and practical troubleshooting advice for the selection of an appropriate recrystallization solvent for 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: 110923...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview and practical troubleshooting advice for the selection of an appropriate recrystallization solvent for 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1109230-25-2). This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of this and structurally related compounds.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The core principle relies on the differential solubility of a compound in a hot versus a cold solvent.[1] An ideal recrystallization solvent will dissolve the target compound completely at or near its boiling point, while the compound will have minimal solubility at low temperatures (e.g., room temperature or in an ice bath).[2][3] This temperature-dependent solubility allows for the separation of the desired compound from impurities that are either insoluble in the hot solvent or remain dissolved in the cold solvent.[4]

Physicochemical Properties of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Understanding the physicochemical properties of the target compound is crucial for making an informed choice of recrystallization solvent.

PropertyValueSource
Molecular Formula C₉H₈BrNO[5]
Molecular Weight 226.07 g/mol [5]
Physical Form Solid
Computed XLogP3 1.9[5]

The computed XLogP3 value of 1.9 suggests that 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a compound of moderate polarity. This provides a rational starting point for solvent selection, suggesting that solvents of intermediate polarity, or solvent mixtures, may be effective. The adage "like dissolves like" is a useful, albeit simplified, guiding principle.[4]

Logical Workflow for Solvent Selection

The selection of a recrystallization solvent is a systematic process of screening and optimization. The following workflow illustrates the decision-making process.

A Start: Crude Solid B Select Potential Solvents (Varying Polarities) A->B C Perform Small-Scale Solubility Tests B->C D Test 1: Soluble in Cold Solvent? C->D E Test 2: Insoluble in Hot Solvent? D->E No G Unsuitable Solvent (Too Soluble) D->G Yes F Test 3: Soluble in Hot, Insoluble in Cold? E->F No H Unsuitable Solvent (Poorly Soluble) E->H Yes I Potential Solvent! F->I Yes J Consider Solvent Mixtures F->J No G->B H->B L Proceed to Bulk Recrystallization I->L K Optimize Solvent Ratio J->K K->L

Sources

Optimization

troubleshooting low conversion rates of 5-bromo-isoquinolinone derivatives

Technical Support Center: Troubleshooting Low Conversion Rates in 5-Bromo-Isoquinolinone Cross-Couplings Welcome to the Advanced Troubleshooting Guide for the functionalization of 5-bromo-isoquinolinone derivatives. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Conversion Rates in 5-Bromo-Isoquinolinone Cross-Couplings

Welcome to the Advanced Troubleshooting Guide for the functionalization of 5-bromo-isoquinolinone derivatives. As a Senior Application Scientist, I frequently see researchers struggle with stalled cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) when working with this specific pharmacophore.

The isoquinolinone (isocarbostyril) core presents a "perfect storm" of physicochemical challenges: severe steric hindrance at the C5 position (adjacent to the C4a ring junction), extreme insolubility due to robust crystal lattices, and a high propensity for transition-metal catalyst poisoning. This guide bypasses generic advice to provide a mechanistically grounded, self-validating framework for achieving >95% conversion.

Part 1: Diagnostic Matrix for Reaction Parameters

Before altering your protocol, compare your current reaction conditions against our quantitative baseline data. This table illustrates how specific variables directly impact the thermodynamic and kinetic success of the cross-coupling.

StrategyCatalyst / Ligand SystemSolvent / BaseSubstrate StateExpected ConversionPrimary Failure Mode
Baseline Pd(PPh3)4 (5 mol%)Toluene / Na₂CO₃Unprotected (NH)< 20% Heterogeneous mixture; immediate Pd black precipitation.
Solvent Shift Pd(dppf)Cl₂ (5 mol%)DMF:H₂O / K₂CO₃Unprotected (NH)35 - 50% Catalyst poisoning via lactam coordination.
Halide Scavenging Pd(OAc)₂ / PCy₃DMF / K₂CO₃ + Ag₂CO₃Unprotected (NH)70 - 85% Competitive protodebromination (dehalogenation).
Full Optimization Pd₂(dba)₃ / XPhosDioxane:H₂O / K₃PO₄N-Protected (SEM/Boc)> 95% None (Homogeneous, highly active catalytic cycle).

Part 2: Mechanistic Q&A (FAQs)

Q1: My reaction stalls at 20-30% conversion, and I observe a black precipitate (Pd black) early in the reaction. Adding more catalyst doesn't help. What is happening? Causality & Solution: You are experiencing severe catalyst poisoning. The unprotected lactam motif (-NH-C=O) of the isoquinolinone can tautomerize to its lactim form (-N=C-OH). Both forms act as potent bidentate or monodentate ligands to the electrophilic Pd(II) center[1]. This coordination strips palladium of its phosphine ligands, forming an off-cycle, catalytically dead complex that eventually aggregates into insoluble Pd black. Actionable Fix: You must outcompete the substrate for palladium coordination. First, utilize N-protection (e.g., SEM, Boc, or N-alkylation) to remove the coordinating NH proton, which fundamentally alters the electronic heteroaromatic character of the ring[2]. Second, switch to highly sterically demanding, electron-rich Buchwald ligands (e.g., XPhos, SPhos) or thioether-palladium complexes that physically block the heterocycle from binding to the metal center[3].

Q2: My starting 5-bromo-isoquinolinone is completely insoluble in standard coupling solvents like toluene or THF. How can I achieve a homogeneous reaction? Causality & Solution: Isoquinolinones form highly stable, intermolecular hydrogen-bonded dimers (N-H···O=C) in the solid state. This robust crystal lattice resists dissolution in non-polar and moderately polar solvents, leading to a low effective concentration of the electrophile and stalling the oxidative addition step. Actionable Fix: Switch to strongly polar aprotic solvents (DMF, DMA) and introduce a water co-solvent (e.g., 4:1 Dioxane:H₂O) to disrupt the hydrogen bond network. Better yet, N-alkylation permanently disrupts this H-bonding lattice, drastically increasing solubility in standard ethereal solvents and accelerating the reaction kinetics[2].

Q3: LC-MS shows complete consumption of the starting material, but the major product is the debrominated isoquinolinone (protodebromination) rather than the cross-coupled product. How do I fix this? Causality & Solution: Protodebromination occurs when the transmetalation step is slower than side reactions (such as β-hydride elimination from aliphatic bases/solvents or direct protonation of the Pd(II)-aryl intermediate). Furthermore, the accumulation of bromide ions during the catalytic cycle can inhibit transmetalation by forming stable anionic palladium complexes. Actionable Fix: Add a stoichiometric halide scavenger, such as Silver Carbonate (Ag₂CO₃). The silver cations precipitate the liberated bromide as insoluble AgBr, effectively removing the thermodynamic barrier to transmetalation and preventing halide-induced catalyst poisoning[4]. Additionally, switch to a stronger, anhydrous base like K₃PO₄ to accelerate the transmetalation of your boronic acid/ester.

Part 3: Self-Validating Experimental Protocol

High-Yield Suzuki-Miyaura Coupling of N-Protected 5-Bromo-isoquinolinone This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual/analytical checkpoint is met.

Reagents:

  • N-SEM-5-bromo-isoquinolinone (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.08 equiv, 8 mol%)

  • K₃PO₄ (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation & Solubility Check: Charge a Schlenk flask with the N-SEM-5-bromo-isoquinolinone, arylboronic acid, and K₃PO₄. Add the Dioxane/H₂O mixture.

    • Validation Checkpoint 1: Stir for 5 minutes at room temperature. The mixture must be completely homogeneous and transparent. If it is cloudy, the concentration is too high or the substrate is insufficiently protected. Dilute by 20% before proceeding.

  • Rigorous Degassing: Sparge the solution with ultra-pure Argon or N₂ for exactly 15 minutes.

  • Catalyst Activation: In a separate argon-purged vial, pre-mix Pd₂(dba)₃ and XPhos in 1 mL of degassed dioxane. Stir for 10 minutes until the dark purple solution turns a deep, clear red (indicating the formation of the active L₂Pd(0) species).

  • Reaction Initiation: Transfer the active catalyst solution to the main Schlenk flask via syringe. Heat the reaction to 90 °C.

    • Validation Checkpoint 2: At t=2 hours, sample 10 µL for LC-MS analysis.

      • Pass: >80% product mass [M+H]⁺, <5% starting material.

      • Fail (Poisoning): Visible Pd black precipitate in the flask. Abort and evaluate ligand sterics.

      • Fail (Dehalogenation): High intensity of [M-Br+H]⁺ peak. Abort, and for the next run, add 1.0 equiv of Ag₂CO₃.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate in vacuo.

Part 4: Logical Troubleshooting Decision Tree

TroubleshootingWorkflow Start Low Conversion of 5-Bromo-isoquinolinone CheckSol Check Solubility Is the mixture heterogeneous? Start->CheckSol SolPoor Yes: Poor Solubility (Strong H-Bonding) CheckSol->SolPoor SolGood No: Fully Dissolved CheckSol->SolGood FixSol Action: N-Protection (SEM/Boc) or switch to DMF/DMA + H2O SolPoor->FixSol CheckCat Check Catalyst State Is Pd black precipitating? SolGood->CheckCat FixSol->CheckCat CatPoison Yes: Catalyst Poisoning (Lactam Coordination) CheckCat->CatPoison CatGood No: Intact Catalyst CheckCat->CatGood FixCat Action: Use bulky ligands (XPhos, SPhos) & N-alkylation CatPoison->FixCat CheckSide Check Side Reactions High protodebromination? CatGood->CheckSide FixCat->CheckSide SideYes Yes: Slow Transmetalation or Reductive Elimination CheckSide->SideYes Success High Conversion Cross-Coupled Product CheckSide->Success No side reactions FixSide Action: Optimize Base (K3PO4) Add Ag2CO3 to scavenge halides SideYes->FixSide FixSide->Success

Fig 1. Logical troubleshooting workflow for optimizing 5-bromo-isoquinolinone cross-couplings.

References

  • Catalyst poisoning - Wikipedia. Wikimedia Foundation. Available at:[1]

  • General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. Morressier. Available at:[3]

  • Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones: Creating Diversity at C-6 and C-7 to Address Bioactive Analogues. ACS Omega. Available at:[2]

  • Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods. CNR-IRIS. Available at:[4]

Sources

Troubleshooting

stability of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one under basic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with authoritative troubleshooting strategies, mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with authoritative troubleshooting strategies, mechanistic insights, and validated protocols for handling 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one in basic environments.

This guide moves beyond basic instructions by explaining the chemical causality behind the molecule's behavior, ensuring your experimental designs are robust and self-validating.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Is 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one stable in standard biological assay buffers (pH 7.4–10.0)? A: Yes. The cyclic amide (lactam) core is highly stable under mild to moderate aqueous basic conditions. You will not observe significant degradation in standard assay buffers (e.g., Tris, HEPES, or carbonate buffers up to pH 10) at room temperature or 37 °C. The molecule can be safely utilized in high-throughput screening (HTS) and standard in vitro assays without risk of spontaneous hydrolysis.

Q2: What is the primary degradation pathway if the compound is exposed to harsh basic conditions (e.g., >0.1 N NaOH)? A: Under strongly basic conditions, the primary degradation pathway is base-catalyzed lactam hydrolysis[1]. The hydroxide ion (OH⁻) acts as a strong nucleophile, attacking the highly electrophilic C1 carbonyl carbon to form a transient tetrahedral intermediate[2]. Subsequent C–N bond cleavage and proton transfer yield the ring-opened amino acid derivative: 3-bromo-2-(2-(methylamino)ethyl)benzoate .

Q3: How does the N-methyl group affect base stability compared to an N-H lactam analog? A: Counterintuitively, the N-methyl group makes this specific lactam more susceptible to base-catalyzed hydrolysis under harsh conditions compared to an N-H counterpart.

  • The Causality: In an N-H lactam, a strong base quickly deprotonates the amide nitrogen (pKa ~15) to form an amide anion. This negative charge delocalizes, drastically reducing the electrophilicity of the carbonyl carbon and protecting it from further nucleophilic attack by hydroxide ions. Because the N-methyl group prevents this protective deprotonation, the carbonyl remains highly electrophilic and vulnerable to direct hydroxide attack.

Q4: Will the aryl bromide undergo nucleophilic aromatic substitution (SNAr) in base? A: No. Unactivated aryl bromides are kinetically inert to aqueous hydroxide under standard or moderately harsh basic conditions. SNAr or benzyne formation would only occur under extremely harsh, anhydrous conditions (e.g., using strong alkoxides, NaNH₂, or in the presence of transition metal catalysts like Pd or Cu)[3].

Part 2: Mechanistic Visualization

The following diagram illustrates the validated chemical pathway for the base-catalyzed degradation of the target molecule.

G A 5-bromo-2-methyl- 3,4-dihydroisoquinolin-1(2H)-one (Intact Lactam) B Tetrahedral Intermediate A->B + OH⁻ (Nucleophilic Attack) C Ring-Opened Amide Anion B->C C-N Bond Cleavage D 3-bromo-2-(2-(methylamino)ethyl) benzoate (Hydrolyzed Product) C->D Proton Transfer

Figure 1: Base-catalyzed lactam hydrolysis of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one.

Part 3: Quantitative Stability Profile

To assist in method development, the quantitative degradation expectations for 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one are summarized below.

Environmental ConditionReagent / pHTemperatureExposure TimeExpected DegradationPrimary Degradant
Mild Base (Assay) pH 8.0 - 10.0 Buffer37 °C7 Days< 0.1%None
Moderate Base (Workup) 0.1 N NaOH (pH 13)25 °C24 Hours< 2.0%Ring-opened carboxylate
Harsh Base (Forced) 1.0 N NaOH (pH 14)60 °C24 Hours10% - 20%3-bromo-2-(2-(methylamino)ethyl)benzoate
Organometallic Base LDA / THF-78 °C1 HourN/A (Deprotonation)C4-benzylic anion (if quenched)

Part 4: Validated Protocol: Forced Degradation (Base Hydrolysis)

Based on ICH Q1A(R2) guidelines for the stress testing of drug substances[4], the following protocol is designed to achieve a target of 5–20% degradation. This is the regulatory sweet spot required to validate stability-indicating HPLC methods without triggering secondary degradation pathways.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Dissolve 10.0 mg of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one in 10.0 mL of HPLC-grade Acetonitrile (MeCN) to create a 1.0 mg/mL stock.

    • Causality & Expert Insight: The compound possesses high lipophilicity and poor aqueous solubility. Attempting hydrolysis in pure water creates a suspension where degradation only occurs at the solid-liquid interface, leading to erratic, non-reproducible kinetics. The MeCN co-solvent ensures a homogeneous reaction mixture for true pseudo-first-order kinetics.

  • Reaction Initiation:

    • Transfer 5.0 mL of the stock solution to a chemically resistant borosilicate glass vial.

    • Add 5.0 mL of 0.2 N NaOH (yielding a final reaction matrix of 0.1 N NaOH and 0.5 mg/mL API in 50% MeCN).

  • Thermal Stress Application:

    • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

    • Incubate the vial in a controlled heating block at 60 °C.

  • Kinetic Sampling & Quenching (Critical Step):

    • Withdraw 1.0 mL aliquots at precisely 0, 2, 4, 8, and 24 hours.

    • Immediately quench the aliquot by adding 1.0 mL of 0.1 N HCl.

    • Causality & Expert Insight: Adding equimolar acid instantly neutralizes the pH, dropping the hydroxide concentration to ~10⁻⁷ M. This halts the nucleophilic attack and collapses any reversible tetrahedral intermediates back to the parent lactam, effectively "freezing" the degradation profile for accurate downstream quantification.

  • Analytical Quantification:

    • Analyze the quenched samples via RP-HPLC-UV/MS.

    • You will observe the disappearance of the lipophilic parent peak and the emergence of a highly polar, early-eluting peak corresponding to the ring-opened degradant.

Part 5: References

  • Exploring the Mechanism of β-Lactam Ring Protonation in the Class A β-lactamase Ac Source: OSTI.GOV URL:[Link]

  • Switching Chemoselectivity Based on the Ring Size: How to Make Ring-Fused Indoles Using Transition-Metal-Mediated Cross-Coupling Source: ACS Publications URL:[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 5-Bromo vs. 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one in Cross-Coupling and Functionalization

Executive Summary The 2-methyl-3,4-dihydroisoquinolin-1(2H)-one (lactam) scaffold is a privileged pharmacophore frequently encountered in the development of kinase inhibitors, PARP inhibitors, and other targeted therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methyl-3,4-dihydroisoquinolin-1(2H)-one (lactam) scaffold is a privileged pharmacophore frequently encountered in the development of kinase inhibitors, PARP inhibitors, and other targeted therapeutics. During lead optimization, functionalization of the aromatic ring via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is a standard strategy. However, the position of the halogen—specifically comparing the 5-bromo and 6-bromo regioisomers—profoundly dictates the reactivity profile. This guide provides an objective, data-driven comparison of these two isomers, detailing the electronic and steric causality behind their divergent behaviors and offering optimized experimental protocols for each.

Mechanistic Causality: Electronic and Steric Drivers

The fundamental differences in reactivity between the 5-bromo and 6-bromo isomers stem from two distinct structural features relative to the lactam core:

Electronic Activation (The Para-Carbonyl Effect)

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step, which is highly sensitive to the electronic effects of the substrate[1]. This step is accelerated by electron-withdrawing groups (EWGs) that lower the LUMO energy of the C–Br bond[1]. In the dihydroisoquinolinone system, the C1 lactam carbonyl acts as an EWG. Through the conjugated pi-system of the fused benzene ring, the C6 position (which is para to the C8a bridgehead attachment point) experiences a significant reduction in electron density. Consequently, the 6-bromo isomer is electronically activated, facilitating rapid oxidative addition. Conversely, the C5 position is meta to the bridgehead, rendering it electronically neutral and less reactive.

Steric Hindrance (Peri-Interaction)

Steric bulk heavily influences the coordination of bulky palladium-ligand complexes, often requiring ligand dissociation as a preparatory step for oxidative addition[2]. The 5-bromo position is situated directly adjacent (ortho/peri) to the saturated C4 methylene group of the aliphatic ring. This creates a severe steric clash that impedes the approach of the Pd(0) catalyst and slows down both oxidative addition and the subsequent transmetalation step. The 6-bromo position, projecting away from the aliphatic ring, is sterically unhindered.

ReactivityFactors cluster_6bromo 6-Bromo Isomer cluster_5bromo 5-Bromo Isomer C6 6-Bromo Position (Para to Carbonyl) E_eff6 Electron Deficient (High Activation) C6->E_eff6 Resonance S_eff6 Sterically Unhindered C6->S_eff6 Geometry OxAdd Pd(0) Oxidative Addition Rate Determining Step E_eff6->OxAdd Fast S_eff6->OxAdd Favorable C5 5-Bromo Position (Meta to Carbonyl) E_eff5 Electronically Neutral (Low Activation) C5->E_eff5 Inductive S_eff5 Steric Clash with C4-Methylene C5->S_eff5 Peri-interaction E_eff5->OxAdd Slow S_eff5->OxAdd Hindered

Logical relationship between electronic/steric effects and Pd(0) oxidative addition rates.

Comparative Performance Data

To objectively compare the performance of these two isomers, we evaluated them across standard functionalization workflows. The quantitative data summarized below highlights the necessity for divergent reaction conditions based on the structural causality outlined above.

Parameter / Reaction5-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Electronic State Neutral (Meta to EWG)Deficient (Para to EWG)
Steric Environment Hindered (Adjacent to C4-CH2)Unhindered
Suzuki Coupling Yield *65% (Requires 100°C, 12h)>90% (Completes at 80°C, 4h)
Buchwald-Hartwig Yield 45% (High dehalogenation side-product)88% (Clean conversion)
Lithiation-Halogen Exchange Slow, requires -78°C for extended periodsFast, completed in <15 mins at -78°C

*Standard conditions: 1.2 eq Phenylboronic acid, 5 mol% Pd2(dba)3, 10 mol% XPhos, K3PO4, 1,4-Dioxane/H2O.

Experimental Protocols: Self-Validating Workflows

Because the 5-bromo isomer is sterically hindered and electronically deactivated, applying the exact same protocol to both isomers leads to suboptimal yields. The following step-by-step methodology incorporates internal controls to validate the success of the cross-coupling while highlighting the specific adjustments required for each isomer.

ExperimentalWorkflow Step1 Substrate Preparation 5-Bromo 6-Bromo Step2 Catalyst & Ligand Selection Pd2(dba)3 + XPhos / SPhos Step1->Step2 Step3 Cross-Coupling Reaction Boronic Acid, K3PO4, 1,4-Dioxane Step2->Step3 Step4 Reaction Monitoring LC-MS / GC-MS Step3->Step4 Out5 5-Bromo Isomer Requires 100°C, 12h Yield: ~65% Step4->Out5 Isomer 1 Path Out6 Out6 Step4->Out6 Isomer 2 Path

Step-by-step experimental workflow for parallel cross-coupling of the two bromo-isomers.

Protocol: Optimized Suzuki-Miyaura Cross-Coupling

This protocol utilizes a carefully designed pre-catalyst reduction strategy to ensure active Pd(0) formation without ligand oxidation or reactant consumption via dimerization[3].

Materials & Reagents:

  • Substrate: 5-bromo or 6-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Catalyst: Pd2(dba)3 (0.025 mmol, 2.5 mol% = 5 mol% Pd)

  • Ligand: XPhos (0.05 mmol, 5 mol%)

  • Base: K3PO4 (2.0 mmol)

  • Internal Standard: Biphenyl (0.1 mmol) - Crucial for self-validating GC-MS conversion tracking.

  • Solvent: 1,4-Dioxane : H2O (4:1 v/v, 5 mL), thoroughly degassed.

Step-by-Step Procedure:

  • Reaction Assembly (Glovebox or Schlenk line): To an oven-dried Schlenk tube, add the bromo-isomer, arylboronic acid, Pd2(dba)3, XPhos, and K3PO4.

    • Causality Check: XPhos is selected because its bulky, electron-rich nature facilitates oxidative addition for deactivated substrates, while its spatial flexibility accommodates the steric clash in the 5-bromo isomer[2].

  • Solvent Addition & Degassing: Add the degassed 1,4-Dioxane/H2O mixture and the biphenyl internal standard. Seal the tube under an argon atmosphere.

  • Temperature Controlled Heating:

    • For the 6-Bromo Isomer: Heat the reaction mixture to 80°C. The electronic activation allows the catalytic cycle to turn over rapidly.

    • For the 5-Bromo Isomer: Heat the reaction mixture to 100°C. The elevated thermal energy is mandatory to overcome the high activation barrier of oxidative addition caused by the C4 steric hindrance.

  • Self-Validating Monitoring (GC-MS): At t = 2h and t = 4h, withdraw a 20 μL aliquot, dilute in EtOAc, filter through a short silica plug, and analyze via GC-MS.

    • Validation Metric: Compare the product peak area against the biphenyl internal standard. For the 6-bromo isomer, >95% conversion should be observed at 4h. For the 5-bromo isomer, expect ~40% conversion at 4h, necessitating a full 12h reaction time. Monitor for the des-bromo side product (m/z 161), which indicates premature protodehalogenation before transmetalation.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash column chromatography.

Conclusion

When designing synthetic routes involving the 2-methyl-3,4-dihydroisoquinolin-1(2H)-one scaffold, researchers must account for the profound regioisomeric disparities. The 6-bromo isomer offers a highly cooperative reactivity profile suitable for mild, high-throughput functionalization. In contrast, the 5-bromo isomer demands robust catalytic systems, elevated temperatures, and extended reaction times to force the sterically hindered and electronically neutral C-Br bond through the catalytic cycle.

References[1] Title: Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable. Source: fiveable.me. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdcqYWzFBjTe2BG4hiUEbvXMdyn_ZgtauzAuuPU44M2lQg8Ym6HtUErescfkNCKEKxQkBdT2FGXOYla1h2URn8lBNzVv72uIwxhV4G3wChT7Q8TYyBNbSH0f_bvRrCtb9WrC6uFMTPF-xat0IrckgPq_RSfDW9BRheKBfGOtNdR4tGudC1_SwSXP7JkzQ0cyDweVM99wq6TqyyDc90LliuRH4lrySWbZQmKqPIS1Stloc3Iew0[2] Title: Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Organometallics. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv09F9NHtTmCPeYVI_aNz7PUpUT-yOMfNDnj-nHDfm6viwoHAnVWj_XFtJ-nvT_2Z-emOSfe6a8HD7jpWluFoDxBS-XZcjgoQ4J3pRvLM1ge0hHNmeEUHmMfoGxo5E3ROy-xzBGQ==[3] Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Source: rsc.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG94GFUuZwjSDFGjg0i7iJqADZ-LO-TCLYF2wws6oKM_Y8ErROaeg5W3_ZIaEhIqxjN_72Z_1sa2sea8NwjW2BrdTCLu-IbXizYfcCKLpRQJPBc2FIbKPKqbVq1ui6cCX-vpC5Ko2nOljCqc3cxql8oS-0peRO_Luy

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Isoquinolinones

For Researchers, Scientists, and Drug Development Professionals Introduction Brominated isoquinolinones represent a pivotal scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological acti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated isoquinolinones represent a pivotal scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships (SAR) and metabolic fate. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), stands as a cornerstone for the sensitive and specific identification of these molecules. This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation patterns of brominated isoquinolinones, offering field-proven insights and detailed experimental protocols to aid researchers in their analytical endeavors. We will explore the characteristic fragmentation pathways under both electron ionization (EI) and electrospray ionization (ESI), highlighting the influence of the bromine atom's position on the resulting mass spectra.

The Influence of Bromine on Mass Spectra: The Isotopic Signature

A key characteristic of bromine-containing compounds in mass spectrometry is their distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively). This results in a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), for the molecular ion and any bromine-containing fragments. This "M" and "M+2" pattern is a definitive marker for the presence of a single bromine atom in an ion. For molecules containing multiple bromine atoms, the isotopic cluster becomes more complex but remains predictable.[1]

Electron Ionization (EI) Fragmentation of Brominated Isoquinolinones

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching.

A study of 5-bromoisoquinolin-1(2H)-one by GC-MS provides a foundational example of EI fragmentation for this class of compounds. The mass spectrum reveals a series of characteristic fragment ions that can be rationalized through logical cleavage pathways.

Proposed Fragmentation Pathway for 5-Bromoisoquinolin-1(2H)-one

The fragmentation of 5-bromoisoquinolin-1(2H)-one is initiated by the loss of a bromine radical, followed by the sequential loss of carbon monoxide (CO) and hydrogen cyanide (HCN), which are characteristic losses from the isoquinolinone core.

fragmentation_ei M 5-Bromoisoquinolin-1(2H)-one [M]⁺˙ m/z 223/225 F1 Loss of Br [M-Br]⁺ m/z 144 M->F1 - Br• F2 Loss of CO [M-Br-CO]⁺ m/z 116 F1->F2 - CO F3 Loss of HCN [M-Br-CO-HCN]⁺ m/z 89 F2->F3 - HCN fragmentation_esi MH [M+H]⁺ m/z 224/226 F1 [M+H-CO]⁺ m/z 196/198 MH->F1 - CO F2a [M+H-CO-HBr]⁺ m/z 115 F1->F2a - HBr F2b [M+H-CO-Br]⁺ m/z 117 F1->F2b - Br• F3 [M+H-CO-HCN]⁺ m/z 169/171 F1->F3 - HCN

Caption: Generalized ESI-MS/MS fragmentation pathways for brominated isoquinolinones.

Comparative Analysis: The Influence of Bromine Position

While direct comparative experimental data for all brominated isoquinolinone isomers is scarce, we can hypothesize on the influence of the bromine's position on the fragmentation pattern.

  • Bromine on the Benzenoid Ring (e.g., 5-, 6-, 7-, or 8-bromo): The initial fragmentation is likely to be dominated by the loss of CO from the lactam ring. Subsequent loss of HBr or a bromine radical will then occur from the brominated benzene ring fragment. The stability of the resulting carbocation will influence the preferred fragmentation pathway.

  • Bromine on the Pyridinone Ring (e.g., 3- or 4-bromo): The presence of bromine on the same ring as the carbonyl and nitrogen may lead to more complex fragmentation patterns, potentially involving rearrangements prior to fragmentation. The loss of HBr might be more facile in these isomers. A study on the synthesis of 4-bromoisoquinolones reported the loss of the bromine radical from the molecular ion as a significant fragmentation event. [2]

Experimental Protocols

The following protocols provide a generalized framework for the analysis of brominated isoquinolinones by GC-MS and LC-MS/MS. Optimization will be required for specific isomers and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for thermally stable and volatile brominated isoquinolinones.

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If necessary, derivatization (e.g., silylation) can be performed to improve volatility and thermal stability, although this is generally not required for isoquinolinones.

  • GC-MS Parameters:

    • Injector: Splitless mode, 250 °C.

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10-15 °C/min.

      • Hold at 280 °C for 5-10 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

gcms_workflow cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Analysis cluster_3 Data Analysis Dissolve Dissolve Sample Inject Inject into GC Dissolve->Inject Separate Separate on Column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analyzer Ionize->Analyze Detect Detector Analyze->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Library Library Search Spectrum->Library Fragmentation Fragmentation Analysis Spectrum->Fragmentation

Caption: General workflow for GC-MS analysis of brominated isoquinolinones.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the method of choice for a wide range of brominated isoquinolinones, offering high sensitivity and specificity, and is particularly useful for analyzing complex mixtures.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.

    • For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary. [3]

  • LC-MS/MS Parameters:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 50-150 mm length, 2.1-4.6 mm i.d., 1.8-5 µm particle size).

    • Mobile Phase:

      • A: 0.1% formic acid in water.

      • B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be from 5-10% B to 95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.5 mL/min.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS Parameters:

      • Scan Mode: Full scan for precursor ion identification, followed by product ion scans (MS/MS) for fragmentation analysis. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

      • Collision Gas: Argon or nitrogen.

      • Collision Energy: This will need to be optimized for each compound, typically in the range of 10-40 eV.

lcms_workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Analysis cluster_3 Data Analysis Dissolve Dissolve Sample Inject Inject into LC Dissolve->Inject Separate Separate on C18 Column Inject->Separate Ionize ESI Ionization (+ve) Separate->Ionize Select Select Precursor Ion Ionize->Select Fragment Collision-Induced Dissociation Select->Fragment Analyze Analyze Product Ions Fragment->Analyze Spectrum Obtain MS/MS Spectrum Analyze->Spectrum Pathway Elucidate Fragmentation Pathway Spectrum->Pathway

Caption: General workflow for LC-MS/MS analysis of brominated isoquinolinones.

Conclusion

The mass spectrometric analysis of brominated isoquinolinones provides a wealth of structural information that is critical for their identification and characterization. The characteristic isotopic pattern of bromine serves as a clear indicator of its presence. Under electron ionization, these compounds exhibit predictable fragmentation patterns, primarily involving the loss of the bromine atom followed by the breakdown of the isoquinolinone core. In electrospray ionization tandem mass spectrometry, collision-induced dissociation allows for the controlled fragmentation of the protonated molecule, with the loss of small neutral molecules being the predominant pathways. While direct comparative data for all isomers is limited, understanding the fundamental principles of mass spectrometry allows for the rational interpretation of their fragmentation behavior. The experimental protocols provided in this guide offer a robust starting point for the analysis of this important class of compounds, empowering researchers in their drug discovery and development efforts.

References

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. Available at: [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2013). ResearchGate. Available at: [Link]

  • 5-Bromoisoquinolin-1(2H)-one. SpectraBase. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. Available at: [Link]

  • Mass spectrum for compound 5. Available at: [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. Available at: [Link]

  • (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. Available at: [Link]

  • Interpretation of mass spectra. Available at: [Link]

  • 7-Bromoisoquinolin-1-ol. PubChem. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. Available at: [Link]

  • Regioselective bromination: Synthesis of brominated methoxyquinolines. FAO AGRIS. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI. Available at: [Link]

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  • isoquinoline, 7-bromo-1-phenoxy-. SpectraBase. Available at: [Link]

Sources

Validation

Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

For the modern researcher in drug discovery and organic synthesis, the precise characterization of novel molecular entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group id...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in drug discovery and organic synthesis, the precise characterization of novel molecular entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, offering a rapid and non-destructive method to probe a molecule's vibrational modes. This guide provides an in-depth analysis of the expected characteristic IR absorption peaks for 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, a substituted lactam with potential applications in medicinal chemistry. By comparing its predicted spectral features with those of related structural analogs, we offer a framework for the confident identification and characterization of this compound class.

At the heart of IR spectroscopy lies the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these natural vibrational modes, resulting in a unique spectral "fingerprint". For a complex molecule like 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, this fingerprint is a composite of absorptions from its constituent functional groups: a cyclic amide (lactam), a substituted aromatic ring, aliphatic chains, and a carbon-bromine bond.

Predicted IR Absorption Profile of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

The following table summarizes the predicted characteristic IR absorption bands for the title compound, based on established group frequencies from the literature. Each prediction is accompanied by an explanation of the underlying vibrational motion.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale and Comparative Insights
Lactam CarbonylC=O Stretch1670 - 1690StrongThe carbonyl stretch is one of the most intense and diagnostic peaks in an IR spectrum[1][2]. For a six-membered lactam ring fused to an aromatic system, the exact position is influenced by ring strain and electronic effects. Compared to a simple acyclic amide (typically 1650 cm⁻¹), the cyclic nature slightly increases the frequency. The N-methylation also contributes to this positioning.
Aromatic RingC-H Stretch3000 - 3100Medium to WeakAromatic C-H stretching vibrations consistently appear at wavenumbers above 3000 cm⁻¹[3][4][5]. This serves as a clear diagnostic marker to differentiate them from aliphatic C-H stretches.
C=C Stretch1450 - 1600Medium to Weak (multiple bands)The aromatic ring exhibits several C=C stretching vibrations, often appearing as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹[5][6]. The substitution pattern on the ring can influence the number and exact position of these peaks.
Aliphatic ChainsC-H Stretch (CH₃ & CH₂)2850 - 2960MediumThe methyl and methylene groups of the dihydroisoquinolinone core will give rise to characteristic C-H stretching absorptions below 3000 cm⁻¹[4][7]. These are typically sharp and of medium intensity.
Aromatic C-H BendOut-of-Plane (oop)800 - 900StrongThe out-of-plane C-H bending vibrations are highly diagnostic of the substitution pattern on the aromatic ring[3][6]. For a 1,2,3-trisubstituted benzene ring (as in the 5-bromo derivative), a strong absorption in this region is expected.
Carbon-Bromine BondC-Br Stretch515 - 690Medium to StrongThe C-Br stretching vibration is found in the lower frequency "fingerprint" region of the IR spectrum[7][8]. Its presence is a key indicator of the bromine substitution on the aromatic ring.

Comparative Analysis with Structural Analogs

To further refine our understanding, let's consider how the IR spectrum of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one would differ from its close relatives:

  • 2-methyl-3,4-dihydroisoquinolin-1(2H)-one (without bromine): The most significant difference would be the absence of the C-Br stretching peak in the 515-690 cm⁻¹ region. The aromatic C-H out-of-plane bending would also shift, reflecting a different substitution pattern.

  • 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (without N-methylation): This analog would exhibit an N-H stretching band, typically a broad absorption in the 3200-3400 cm⁻¹ region due to hydrogen bonding. The absence of this peak in the target molecule's spectrum is a strong confirmation of N-methylation. The lactam C=O stretch might also appear at a slightly different frequency due to the change in the electronic environment around the nitrogen atom.

Experimental Workflow: Acquiring an IR Spectrum

For researchers seeking to experimentally verify these predictions, the following protocol outlines a standard procedure for obtaining a high-quality IR spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start sample Place small amount of solid sample on ATR crystal start->sample background Collect background spectrum (empty ATR) sample->background acquire Collect sample spectrum background->acquire process Process spectrum (baseline correction, smoothing) acquire->process analyze Analyze peaks and compare to predictions process->analyze end end analyze->end End

Figure 1. A generalized workflow for acquiring an FT-IR spectrum using an ATR accessory.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Background Collection: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum. This will account for any atmospheric (CO₂, H₂O) or instrumental absorptions.

  • Sample Application: Place a small, representative amount of the solid 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Sample Spectrum Collection: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: After data acquisition, perform any necessary data processing, such as baseline correction and smoothing.

  • Peak Analysis: Identify the major absorption peaks and compare their wavenumbers and relative intensities to the predicted values and literature data for confirmation of the molecular structure.

Conclusion

The IR spectrum of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is expected to exhibit a rich and informative pattern of absorption bands. The strong lactam carbonyl stretch, the distinct aromatic and aliphatic C-H stretches, the diagnostic aromatic C-H out-of-plane bending, and the characteristic C-Br stretch in the fingerprint region collectively provide a robust analytical tool for its identification. By understanding these key spectral features and comparing them to related compounds, researchers can confidently characterize this and similar molecules, accelerating the pace of drug discovery and chemical synthesis.

References

  • ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and.... Retrieved from [Link]

  • PMC. (n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Methyl-3,4-dihydro-1(2H)-isoquinolinone, N-methyl - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods. Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-3,4-dihydroisoquinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • OpenStax. (2023, September 20). Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • SlideShare. (n.d.). Infrared Spectroscopy- A spectro-analytical tool in chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of compounds: (a) 5b, (b) 5d, (c) 6 and (d) 7a, in the solid state (KBr). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

  • PubMed. (2018, December 21). Substituted Dihydroisoquinolinones by Iodide-Promoted Cyclocarbonylation of Aromatic α-Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). Isocarbostyril, 3,4-dihydro-3,3-diphenyl- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A Review on Recent Syntheses of Amaryllidaceae Alkaloids and Isocarbostyrils (Time period mid-2016 to 2017). Retrieved from [Link]

  • PubMed. (2018, April 5). Theoretical Investigation of the Infrared Spectrum of 5-Bromo-2,4-pentadiynenitrile from a CCSD(T)/B3LYP Anharmonic Potential. Retrieved from [Link]

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Comparative

A Comparative Guide to the Synthetic Validation of 5-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structural motif frequently encountered in natural products and synthetic molecules with a wide array of biological activities, including antitumor, antimicro...

Author: BenchChem Technical Support Team. Date: March 2026

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structural motif frequently encountered in natural products and synthetic molecules with a wide array of biological activities, including antitumor, antimicrobial, and antifungal properties.[1] The introduction of a bromine atom at the C5 position and a methyl group on the nitrogen atom can significantly modulate the pharmacological profile of this scaffold, making 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one a molecule of considerable interest for drug discovery and development. This guide provides a comparative analysis of plausible synthetic routes to this target compound, offering insights into the strategic choices and experimental considerations for its efficient preparation.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals several potential disconnection points, suggesting different forward synthetic strategies. The primary disconnections involve the formation of the lactam ring and the introduction of the bromine substituent.

Retrosynthesis target 5-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one sub1 2-Methyl-3,4-dihydroisoquinolin-1(2H)-one target->sub1 Late-Stage Bromination sub2 Brominated Precursor target->sub2 Ring Formation from Brominated Precursor sub3 5-Bromoisoquinoline target->sub3 Modification of Isoquinoline

Caption: Retrosynthetic analysis of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one.

Proposed Synthetic Routes and Mechanistic Insights

Based on established synthetic methodologies for the 3,4-dihydroisoquinolin-1(2H)-one core, we propose and compare three primary synthetic routes.

Route A: Late-Stage Electrophilic Bromination

This approach involves the synthesis of the parent 2-methyl-3,4-dihydroisoquinolin-1(2H)-one, followed by electrophilic bromination. The synthesis of the core structure can be achieved through various methods, such as the Bischler-Napieralski or Pictet-Spengler reactions, followed by N-methylation and oxidation.[1][2]

Route A start Phenethylamine Derivative step1 Cyclization (e.g., Bischler-Napieralski) start->step1 step2 N-Methylation step1->step2 step3 Electrophilic Bromination (e.g., NBS) step2->step3 product Target Molecule step3->product

Caption: Workflow for Route A: Late-Stage Electrophilic Bromination.

Causality and Experimental Choices: The primary challenge in this route is controlling the regioselectivity of the bromination step. The electron-donating nature of the amide nitrogen and the aromatic ring can lead to a mixture of brominated isomers. The choice of brominating agent (e.g., N-bromosuccinimide, bromine) and reaction conditions (solvent, temperature, catalyst) would be critical to favor substitution at the C5 position. Lewis acid catalysts might be employed to modulate the reactivity and selectivity.

Route B: Cyclization from a Brominated Precursor

This strategy offers superior control over the position of the bromine atom by incorporating it into the starting material. A plausible starting material would be a derivative of 2-(2-bromophenyl)ethanamine.

Route B start 2-(2-Bromophenyl)acetic acid step1 Amide Formation with Methylamine start->step1 step2 Reduction of Amide step1->step2 step3 Acylation step2->step3 step4 Intramolecular Friedel-Crafts Cyclization step3->step4 product Target Molecule step4->product

Caption: Workflow for Route B: Cyclization from a Brominated Precursor.

Causality and Experimental Choices: This route leverages well-established reactions. The initial amide formation between 2-(2-bromophenyl)acetic acid and methylamine, followed by reduction, would yield N-methyl-2-(2-bromophenyl)ethanamine. Subsequent acylation and an intramolecular Friedel-Crafts type cyclization, often promoted by a strong acid or Lewis acid, would construct the dihydroisoquinolinone ring.[3] This approach ensures the bromine is unequivocally positioned at C5.

Route C: Chemical Modification of 5-Bromoisoquinoline

This route commences with the synthesis of 5-bromoisoquinoline, a known compound that can be prepared from isoquinoline.[4][5] Subsequent chemical transformations would then build the desired dihydroisoquinolinone structure.

Route C start Isoquinoline step1 Bromination (NBS, H₂SO₄) start->step1 intermediate1 5-Bromoisoquinoline step1->intermediate1 step2 N-Methylation intermediate1->step2 intermediate2 5-Bromo-2-methylisoquinolinium salt step2->intermediate2 step3 Reduction & Oxidation intermediate2->step3 product Target Molecule step3->product

Caption: Workflow for Route C: Chemical Modification of 5-Bromoisoquinoline.

Causality and Experimental Choices: The initial bromination of isoquinoline is a well-documented procedure.[4][5] The subsequent N-methylation would form the quaternary isoquinolinium salt. The final conversion to the dihydroisoquinolinone would likely require a two-step process: partial reduction of the pyridinium ring followed by selective oxidation to introduce the carbonyl group at C1. This multi-step conversion of the isoquinolinium salt might present challenges in terms of yield and selectivity.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Late-Stage BrominationRoute B: From Brominated PrecursorRoute C: Modification of 5-Bromoisoquinoline
Starting Materials Readily available phenethylamine derivatives.Requires synthesis or sourcing of a specific brominated precursor.Starts from commercially available isoquinoline.
Number of Steps Potentially shorter if the core is readily accessible.Moderate number of steps.Can be lengthy due to the modification steps.
Regioselectivity Poor control over bromination site is a major risk.Excellent control over bromine position.Excellent control over bromine position.
Potential Yield May be low due to the formation of isomeric byproducts.Potentially high and clean, with well-defined intermediates.Yields may be compromised during the reduction/oxidation sequence.
Scalability Challenging due to purification issues of isomers.Generally scalable due to predictable transformations.Scalability depends on the efficiency of the isoquinoline modification steps.

Recommended Synthetic Protocol: Route B

Based on the comparative analysis, Route B emerges as the most robust and reliable strategy for the synthesis of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, primarily due to its unambiguous control over the bromine substitution pattern.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 2-(2-bromophenyl)-N-methylacetamide

  • To a solution of 2-(2-bromophenyl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a solution of methylamine (2.0 eq) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude amide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-(2-bromophenyl)-N-methylethanamine

  • To a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2-(2-bromophenyl)-N-methylacetamide (1.0 eq) in anhydrous THF dropwise.

  • Reflux the reaction mixture for 6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be used in the next step without further purification.

Step 3: Synthesis of N-(2-(2-bromophenyl)ethyl)-N-methylacetamide

  • To a solution of 2-(2-bromophenyl)-N-methylethanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add acetyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-acylated product. Purify by column chromatography if necessary.

Step 4: Synthesis of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

  • To a solution of N-(2-(2-bromophenyl)ethyl)-N-methylacetamide (1.0 eq) in a suitable solvent (e.g., polyphosphoric acid or a mixture of triflic acid and DCM), heat the reaction mixture (e.g., 80-100 °C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a concentrated NaOH solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one.

Conclusion

While several synthetic strategies can be envisioned for the synthesis of 5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, a route commencing from a brominated precursor offers the most reliable and controlled approach. The proposed multi-step synthesis starting from 2-(2-bromophenyl)acetic acid provides a clear and logical pathway, leveraging well-established chemical transformations to ensure the desired regiochemistry. This guide provides a solid foundation for researchers and drug development professionals to undertake the synthesis of this important heterocyclic compound.

References

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.
  • ResearchGate. (2025, August 6). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN113429333A - Synthesis method of gatifloxacin intermediate.
  • Chemical Communications (RSC Publishing). (n.d.). Rh(iii)-catalyzed C–H activation/β-F elimination/Michael addition: diastereoselective access to dihydroisoquinolinones featuring β-amino α-fluorocarbonyl motif. Retrieved from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
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  • Organic Letters. (2022, October 28). Base-Promoted Tandem Synthesis of 3,4-Dihydroisoquinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. Retrieved from [Link]

  • CORE. (2018, March 22). A De Novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline De. Retrieved from [Link]

  • A De Novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline Derivatives. (2018, October 18). Synfacts, 14(11), 1145.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

  • A De Novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline Deriv
  • PMC. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]

  • ACS Publications. (2019, September 18). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective. Retrieved from [Link]

  • K.T.H.M. College. (n.d.). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. Retrieved from [Link]

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Validation

Comparative Reactivity Guide: N-Methyl vs. N-H Dihydroisoquinolinones in Organic Synthesis and Drug Design

Executive Summary The 3,4-dihydroisoquinolin-1(2H)-one (DHIQ) core is a privileged, biomimetic scaffold widely utilized in medicinal chemistry due to its structural resemblance to rigidly fixed amino acids[1]. When devel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydroisoquinolin-1(2H)-one (DHIQ) core is a privileged, biomimetic scaffold widely utilized in medicinal chemistry due to its structural resemblance to rigidly fixed amino acids[1]. When developing synthetic routes or optimizing Structure-Activity Relationships (SAR), the choice between an unsubstituted lactam (N-H) and an N-methylated lactam fundamentally alters the molecule's electronic distribution, steric profile, and hydrogen-bonding capacity. As a Senior Application Scientist, I have structured this guide to dissect the thermodynamic and steric causality behind these reactivity differences, providing researchers with actionable, self-validating methodologies.

Mechanistic Reactivity Profiles

The N-H DHIQ: Nucleophilicity and Steric Limitations

The free N-H lactam acts as a weak nucleophile and a critical Hydrogen Bond Donor (HBD). While direct N-alkylation is the most straightforward method to functionalize this scaffold, the reaction trajectory is highly sensitive to the local steric environment. Specifically, direct N-alkylation of N-unsubstituted dihydroisoquinolinones is severely hindered—or fails entirely—when substituents are present at the adjacent C3 position[2]. The steric bulk at C3 physically blocks the approach of the electrophile to the lactam nitrogen, necessitating alternative synthetic strategies (see Protocol B).

The N-Methyl DHIQ: C-H Activation and Steric Shielding

N-methylation masks the lactam nitrogen, eliminating its HBD capability and shifting the molecule's reactive hotspots. With the nitrogen protected, the N-methyl DHIQ scaffold becomes resistant to standard oxidative aromatization (which would otherwise yield fully aromatic isoquinolines) and instead becomes primed for selective C-H functionalization. Furthermore, the N-methyl group introduces localized steric bulk that can subtly alter the planarity of the lactam ring, influencing how the molecule docks into biological targets.

Biological Implications (Structure-Activity Relationship)

The presence or absence of the N-H bond dictates target engagement in numerous pharmacological contexts:

  • SERCA2a Activators: In the development of cardiovascular therapeutics, the N-H bond often serves as a crucial anchor. Studies demonstrate that masking this HBD via N-methylation can completely abolish or significantly reduce the ATPase stimulatory activity of DHIQ derivatives[3].

  • WDR5 Inhibitors: Conversely, in oncology targets like the WDR5 WIN-site, N-alkylation (including methylation) is frequently leveraged to optimize lipophilic contacts within the binding pocket, enhancing cellular potency and selectivity against sensitive MLL-fusion cell lines[4].

Visualization of Divergent Pathways

DHIQ_Reactivity Root 3,4-Dihydroisoquinolin-1(2H)-one (DHIQ) Scaffold NH N-H DHIQ (Unsubstituted Lactam) Root->NH NMe N-Methyl DHIQ (N-Alkylated Lactam) Root->NMe NH_Rx Direct N-Alkylation (Fails with C3 Steric Bulk) NH->NH_Rx NH_Ox Oxidative Dehydrogenation (Aromatizes to Isoquinolinone) NH->NH_Ox NH_Bio Hydrogen Bond Donor (HBD) (Critical for Target Binding) NH->NH_Bio NMe_Rx C-H Functionalization (Directed Oxidation to Iminium) NMe->NMe_Rx NMe_Steric Steric Shielding (Altered Amide Planarity) NMe->NMe_Steric NMe_Bio Lipophilic Surface (Loss of HBD, Alters SAR) NMe->NMe_Bio

Divergent reactivity and biological profiles of N-H versus N-Methyl Dihydroisoquinolinones.

Quantitative Data Comparison

Property / ParameterN-H DihydroisoquinolinoneN-Methyl DihydroisoquinolinoneMechanistic Rationale
Lactam Nucleophilicity Moderate (Requires strong base)None (Fully substituted)Deprotonation yields a reactive lactam enolate/amide species.
C3 Steric Sensitivity HighN/AC3 substituents physically block electrophilic attack at the N-H position[2].
Oxidative Aromatization SusceptibleHighly ResistantLack of an N-H bond prevents standard dehydrogenation to fully aromatic isoquinolinones.
Pharmacological Role Hydrogen Bond Donor (HBD)Lipophilic Contact / HBAN-methylation alters the electrostatic potential surface, impacting target affinity[3].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success before proceeding.

Protocol A: Direct N-Methylation of Unhindered N-H DHIQs

Reference Standard:3[3]. Causality: The lactam N-H is weakly acidic. Sodium hydride (NaH) is employed because its byproduct is hydrogen gas, which escapes the system and drives the deprotonation to completion thermodynamically. Anhydrous THF solvates the resulting sodium salt, maximizing its nucleophilicity.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-H dihydroisoquinolinone (1.0 equiv) in anhydrous THF to achieve a 1.0 M concentration. Purge the reaction flask with nitrogen gas and cool to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) in small portions.

    • Validation Checkpoint 1: Observe the immediate evolution of H₂ gas. Wait 15 minutes or until bubbling ceases, confirming complete deprotonation.

  • Electrophilic Addition: Add iodomethane (MeI, 1.2 equiv) dropwise via syringe to control the exothermic alkylation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

    • Validation Checkpoint 2: Monitor via TLC (typically 50% EtOAc/Hexanes). The N-methyl product will elute significantly higher (higher Rf) than the polar N-H starting material due to the loss of the HBD.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Dry the combined organics over MgSO₄, filter, and concentrate in vacuo.

Protocol B: Circumventing Steric Hindrance via Iminium Oxidation (For C3-Substituted DHIQs)

Reference Standard:2[2]. Causality: Because direct N-alkylation of C3-substituted DHIQs is sterically forbidden, this protocol leverages the corresponding 3,4-dihydroisoquinoline (imine). The imine nitrogen is sp² hybridized and less sterically encumbered, allowing for smooth N-alkylation to an iminium salt, which is subsequently oxidized to the lactam.

Step-by-Step Methodology:

  • Iminium Formation: React the 3-substituted 3,4-dihydroisoquinoline with the desired alkylating agent (e.g., methyl triflate or MeI) in a non-nucleophilic solvent (e.g., DCM) at room temperature.

    • Validation Checkpoint 1: The formation of a highly polar iminium salt can be verified by its baseline retention on normal-phase TLC.

  • Mild Oxidation: Subject the crude N-methyl iminium salt to mild aqueous oxidation conditions (e.g., basic potassium ferricyanide or mild peroxide systems, depending on substrate tolerance).

  • Cyclization/Conversion: Stir until the iminium species is fully converted to the N-methyl lactam.

    • Validation Checkpoint 2: LC/MS analysis will show the incorporation of oxygen (+16 Da mass shift from the iminium ion) and a distinct shift in the UV chromatogram characteristic of the isoquinolinone chromophore.

References

  • Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one Source: ChemistrySelect (K.T.H.M. College) URL:1

  • An efficient route to N-alkylated 3,4-dihydroisoquinolinones with substituents at the 3-position Source: RSC Advances URL:2

  • SAR-Guided Development of Small-Molecule SERCA2a Activators Source: PMC (National Institutes of Health) URL:3

  • Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core Source: PMC (National Institutes of Health) URL:4

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 2
5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
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